2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXTWTXRXKAZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173429 | |
| Record name | 4-Hydroxy-alpha-aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19745-72-3 | |
| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19745-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-alpha-aminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019745723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-alpha-aminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
This whitepaper provides a comprehensive overview of the primary synthetic pathways for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a key intermediate in the pharmaceutical industry. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-alpha-aminoacetophenone, is a valuable building block in the synthesis of various biologically active molecules. Its hydrochloride salt is often the preferred form for handling and subsequent reactions. This guide will explore two prominent and effective synthesis routes: the Houben-Hoesch reaction and the Delépine reaction. Each pathway will be detailed with experimental procedures, tabulated data for easy comparison, and graphical representations of the workflows.
Pathway 1: Houben-Hoesch Reaction
The Houben-Hoesch reaction is a variation of the Friedel-Crafts acylation that utilizes a nitrile as the acylating agent and a Lewis acid catalyst to synthesize aryl ketones.[1] For the preparation of this compound, this one-pot synthesis involves the condensation of phenol with aminoacetonitrile hydrochloride.[1]
Experimental Protocol
A detailed experimental procedure is adapted from European Patent EP 0431871 A2.[1]
-
Reaction Setup: A suspension of aminoacetonitrile hydrochloride (1.0 eq) and phenol (1.25 eq) is prepared in nitromethane.
-
Catalyst Addition: The mixture is stirred and cooled to 15-20°C, after which aluminum chloride (3.5 eq) is added portion-wise while maintaining the temperature.
-
HCl Gas Introduction: Hydrogen chloride gas (1.58 eq) is bubbled through the solution over a period of 3 hours, keeping the temperature at 15°C.
-
Reaction Progression: The resulting clear solution is left to stand for 18 hours at 20°C.
-
Work-up and Isolation: The reaction mixture is then slowly poured into cold water, ensuring the temperature does not exceed 30°C. The precipitated product, this compound, is collected by filtration, washed with isopropanol, and dried.[1]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Aminoacetonitrile Hydrochloride | 50 g (1.0 eq) | [1] |
| Phenol | 62.6 g (1.25 eq) | [1] |
| Aluminum Chloride | 175 g (3.5 eq) | [1] |
| Hydrogen Chloride Gas | 79 g (1.58 eq) | [1] |
| Solvent | ||
| Nitromethane | 250 g | [1] |
| Reaction Conditions | ||
| Temperature | 15-20°C | [1] |
| Reaction Time | 18 hours | [1] |
| Product | ||
| Yield | 72.7 g (71.8%) | [1] |
| Purity | 97% | [1] |
Process Workflow
Pathway 2: Delépine Reaction
The Delépine reaction provides a method for synthesizing primary amines from alkyl or benzyl halides.[2][3] The process involves the reaction of a halide with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed with acid to yield the desired primary amine.[2][4] For the target molecule, the starting material is 2-bromo-1-(4-hydroxyphenyl)ethanone.
Experimental Protocol
The following protocol is a generalized procedure based on the principles of the Delépine reaction.[5][6]
-
Salt Formation: 2-Bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq) and hexamethylenetetramine (HMTA) (1.14 eq) are dissolved in a suitable solvent mixture like Isopropyl alcohol (IPA) and Acetonitrile (MeCN). The mixture is stirred, leading to the formation of a creamy white solid, the quaternary ammonium salt.[6]
-
Hydrolysis: The isolated quaternary salt is then suspended in ethanol. Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.
-
Isolation: Upon cooling, the product, this compound, crystallizes out of the solution. The solid is collected by filtration, washed, and dried.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | 4.0 g (1.0 eq) | [6] |
| Hexamethylenetetramine (HMTA) | 3.0 g (1.14 eq) | [6] |
| Solvents | ||
| Isopropyl Alcohol (IPA) | 4 V | [6] |
| Acetonitrile (MeCN) | 4 V | [6] |
| Ethanol (for hydrolysis) | - | [5] |
| Conc. Hydrochloric Acid | - | [5] |
| Reaction Conditions | ||
| Salt Formation | Room Temperature | [5] |
| Hydrolysis | Reflux | [5] |
| Product | ||
| Yield | Not specified | |
| Purity | Not specified |
Process Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known by synonyms such as α-Amino-p-hydroxyacetophenone hydrochloride, is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its structural similarity to endogenous catecholamines makes it a valuable precursor in the synthesis of various adrenergic agonists and other pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, offering detailed experimental protocols for their determination and a summary of its biochemical relevance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug design, formulation development, and quality control. The key properties are summarized in the tables below.
Table 1: Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride | [2] |
| CAS Number | 19745-72-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 187.62 g/mol | [1][2][4] |
| Synonyms | α-Amino-p-hydroxyacetophenone hydrochloride, 2-Amino-4′-hydroxyacetophenone hydrochloride | [1][3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Melting Point | 245-252 °C (decomposition) | [4] |
| Boiling Point | 351.4 °C (Predicted) | [4][5] |
| pKa | 8.02 ± 0.15 (Predicted) | [5] |
| Solubility | Soluble in water and alcohol. | [3] |
| Appearance | White to off-white crystalline powder. | [3] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for measuring key parameters of this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method, using either a Thiele tube or a digital melting point apparatus (e.g., Mel-Temp), is a standard technique.
Apparatus:
-
Thiele tube or Mel-Temp apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Heating oil (for Thiele tube)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then immersed in the heating oil within the Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated to ensure even heat distribution via convection. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2. A narrow melting range (0.5-1 °C) is indicative of high purity.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Apparatus:
-
Conical flasks with stoppers
-
Constant temperature shaker bath
-
Analytical balance
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
pH meter
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water, buffer of a specific pH) in a conical flask. The flask is then sealed to prevent solvent evaporation.
-
Equilibration: The flask is placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and a clear supernatant is obtained by centrifugation or filtration to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at the compound's λmax or HPLC. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
pH Measurement: For pH-dependent solubility studies, the pH of the saturated solution is measured at the end of the experiment.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Biochemical Relevance and Synthesis Pathway
This compound serves as a crucial building block in the synthesis of catecholamines like noradrenaline (norepinephrine). The biochemical pathway for the synthesis of noradrenaline from the amino acid tyrosine is a fundamental process in neurochemistry and pharmacology.
Caption: Enzymatic synthesis pathway of Noradrenaline from Tyrosine.
The synthesis of noradrenaline begins with the amino acid tyrosine, which is converted to L-DOPA by the enzyme tyrosine hydroxylase.[1][2][3][4][5] Subsequently, L-DOPA is decarboxylated to form dopamine by aromatic L-amino acid decarboxylase.[1][2][3][4][5] The final step involves the conversion of dopamine to noradrenaline by dopamine β-hydroxylase.[1][2][3][4][5] This pathway highlights the biochemical significance of compounds with a similar catechol-like structure, such as 2-Amino-1-(4-hydroxyphenyl)ethanone, as they can be chemically modified to interact with or mimic the components of this pathway.
Synthesis Workflow
The chemical synthesis of this compound often involves a multi-step process, starting from readily available precursors. A common synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. A clear understanding of these properties is fundamental for its effective utilization in research and development, particularly in the synthesis of adrenergic compounds and other pharmaceuticals. The outlined biochemical and synthetic pathways further contextualize its importance as a versatile chemical intermediate.
References
- 1. youtube.com [youtube.com]
- 2. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Norepinephrine - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS: 19745-72-3)
An In-depth Profile for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a key chemical intermediate in the pharmaceutical industry. It covers its chemical identity, physicochemical properties, synthesis methodologies, biological significance, and applications, with a focus on data relevant to research and development.
Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as α-Amino-p-hydroxyacetophenone hydrochloride, is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances both stability and solubility in aqueous and alcoholic solutions, making it suitable for various pharmaceutical applications.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 19745-72-3[1][2][3][4][5] |
| IUPAC Name | 2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride[6] |
| Molecular Formula | C₈H₁₀ClNO₂ (or C₈H₉NO₂·HCl)[2][4][5] |
| Synonyms | α-Amino-p-hydroxyacetophenone hydrochloride, 2-Amino-4′-hydroxyacetophenone HCl, Keto Octopamine Hydrochloride[1][2] |
| InChIKey | WOXTWTXRXKAZPT-UHFFFAOYSA-N[1][3] |
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 187.62 g/mol [2][4][6] |
| Melting Point | 245-252 °C (with decomposition)[3] |
| Boiling Point | 351.4 °C (Predicted)[3][7] |
| Flash Point | 166.3 °C[3] |
| Solubility | Soluble in water and alcohol[1] |
| pKa | 8.02 ± 0.15 (Predicted)[7] |
| Vapor Pressure | 2.02E-05 mmHg at 25°C[3] |
Synthesis and Manufacturing
The synthesis of this compound is well-documented, with several established routes. A common laboratory and industrial approach involves a multi-step process starting from 4-hydroxyphenol or its derivatives.
Experimental Protocol: Two-Step Synthesis via Friedel-Crafts Acylation
This method involves the acylation of a phenol, followed by amination and subsequent conversion to the hydrochloride salt.[2]
Step 1: Friedel-Crafts Acylation of 4-Hydroxyphenol
-
Reagents: 4-Hydroxyphenol, acetyl chloride, anhydrous aluminum chloride (AlCl₃) catalyst, dichloromethane (solvent).
-
Procedure: 4-Hydroxyphenol is dissolved in dichloromethane and cooled to 0–5°C. Anhydrous AlCl₃ is added, followed by the slow addition of acetyl chloride. The reaction is stirred for approximately 4 hours at this temperature.
-
Workup: The reaction is quenched with dilute acid and the organic layer is separated, washed, dried, and concentrated to yield the intermediate, 4-hydroxyacetophenone.
-
Typical Yield: 78–85%.[2]
Step 2: Amination of 4-hydroxyacetophenone
-
Reagents: 4-hydroxyacetophenone, ammonium acetate, sodium cyanoborohydride, methanol (solvent).
-
Procedure: The 4-hydroxyacetophenone intermediate is dissolved in methanol. Ammonium acetate and sodium cyanoborohydride are added, and the mixture is heated to reflux (approximately 65°C) for 8 hours.
-
Workup: The reaction mixture is cooled, and the product is purified via recrystallization from ethanol to yield the free base of 2-amino-1-(4-hydroxyphenyl)ethanone.
-
Typical Yield: 75%.[2]
Step 3: Hydrochloride Salt Formation
-
Reagents: 2-amino-1-(4-hydroxyphenyl)ethanone (free base), dry hydrogen chloride (HCl) gas, anhydrous diethyl ether (solvent).
-
Procedure: The free base is dissolved in anhydrous diethyl ether and cooled to 0°C. Dry HCl gas is bubbled through the solution until precipitation is complete.
-
Workup: The resulting precipitate is filtered, washed with cold diethyl ether, and dried under a vacuum to yield the final hydrochloride salt.
-
Typical Yield: 95–98%.[2]
Caption: Workflow for the two-step synthesis of the target compound.
Chemical Reactivity
The molecule possesses three primary reactive sites: the aromatic hydroxyl group, the amino group, and the ketone carbonyl group. This functionality allows it to undergo a variety of chemical transformations.
-
Reduction: The ketone group can be readily reduced to a secondary alcohol using agents like sodium borohydride, forming 1-(4-hydroxyphenyl)-2-aminoethanol (Octopamine) and its derivatives.[2] This reaction is fundamental to its use as a pharmaceutical precursor.
-
Oxidation: The phenolic hydroxyl group and the aminoketone structure are susceptible to oxidation, which can lead to the formation of corresponding quinone-type structures.[2]
-
Substitution: The hydroxyl group on the phenyl ring can be substituted or esterified to modulate the compound's biological activity and pharmacokinetic properties.[2] Derivatives with esterified hydroxyl groups have shown enhanced triglyceride-lowering activity.[2]
Caption: Key chemical transformations of the title compound.
Biological Activity and Applications
The primary significance of this compound in drug development is its role as a crucial building block for various pharmacologically active molecules.
-
Pharmaceutical Intermediate: It is a well-established precursor for the synthesis of adrenaline (epinephrine) analogs.[2][8] Its structure forms the core of many adrenergic agonists, which are compounds that mimic the effects of adrenaline and noradrenaline.
-
Synthesis of Adrenergic Agonists: Through the reduction of its ketone group, it is converted into octopamine, a biogenic amine involved in neurotransmission. Further N-alkylation of octopamine leads to other important drugs like synephrine and denopamine.
-
Research Applications:
-
Neuropharmacology: Derivatives have been studied for their ability to modulate neurotransmitter systems, indicating potential for developing treatments for neurological disorders.[2]
-
Antioxidant Research: As a phenolic compound, its structure is a scaffold for developing derivatives with antioxidant properties to combat oxidative stress.[2]
-
Metabolic Regulation: Certain derivatives have demonstrated triglyceride-lowering effects, suggesting a potential role in developing therapies for metabolic disorders.[2]
-
Caption: Role as a key intermediate in synthesizing adrenergic agents.
Safety and Handling
Proper handling and storage are essential to maintain the integrity of this compound.
-
Storage: The compound should be stored at -20°C in a tightly sealed container, protected from moisture to prevent degradation.[5]
-
Safety Profile: The parent compound is noted for lacking the psychoactive effects reported for some of its halogenated analogs, which is an advantage for its industrial use.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
References
- 1. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]
- 2. This compound | 19745-72-3 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
An In-depth Technical Guide on the Biological Activity of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known by synonyms such as α-amino-4-hydroxyacetophenone hydrochloride, is a chemical compound of significant interest primarily as a versatile synthetic intermediate in pharmaceutical development. While its direct biological activities are not extensively documented in publicly available literature, its structural relationship to endogenous catecholamines and other pharmacologically active agents suggests potential for interaction with various biological targets. This technical guide provides a comprehensive overview of its primary role as a precursor in the synthesis of bioactive molecules, explores its potential, yet unconfirmed, biological activities based on structural analogy, and presents detailed experimental protocols for the investigation of these potential activities. All quantitative data is summarized for clarity, and key chemical and experimental workflows are visualized using diagrams.
Introduction
This compound is an aromatic aminoketone. Its chemical structure, featuring a hydroxyphenyl group, an amino group, and a ketone, makes it a valuable building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various chemical reactions. The predominant role of this compound in the scientific literature is as a key intermediate in the synthesis of adrenergic agonists and other pharmaceutical agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| CAS Number | 19745-72-3 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and alcohol |
| Melting Point | 245-252 °C (decomposes) |
Role as a Synthetic Intermediate
The primary documented utility of this compound is as a precursor for the synthesis of various bioactive compounds, most notably adrenaline analogs such as octopamine.[1] The synthesis typically involves the reduction of the ketone group to a hydroxyl group, yielding the corresponding amino alcohol.
Caption: Synthesis of Octopamine from this compound.
Potential Biological Activities
While direct pharmacological data for this compound is scarce, its structural similarity to other bioactive molecules allows for the formulation of hypotheses regarding its potential biological activities. These include:
-
Adrenergic System Modulation: Its structural resemblance to catecholamines suggests a potential, albeit likely weak, affinity for adrenergic receptors.
-
Antioxidant Activity: The presence of a phenolic hydroxyl group is a common feature in many antioxidant compounds, suggesting this molecule may possess radical scavenging properties.[1]
-
Enzyme Inhibition: The aminoketone moiety could potentially interact with the active sites of various enzymes.
It is important to emphasize that these are hypothetical activities that require experimental validation.
Proposed Experimental Protocols for Biological Characterization
To elucidate the potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key assays.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol describes a method to determine the binding affinity of the compound for α and β adrenergic receptors.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Utilize cell lines stably expressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]dihydroalprenolol for β), and serial dilutions of this compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This protocol assesses the ability of the compound to act as an agonist or antagonist at Gq-coupled adrenergic receptors (e.g., α1) by measuring changes in intracellular calcium.
Caption: Workflow for a calcium mobilization functional assay.
Protocol:
-
Cell Culture and Dye Loading: Plate cells expressing the α1-adrenergic receptor in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Use a fluorescent plate reader with an integrated liquid handling system to add serial dilutions of this compound to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: For agonist testing, plot the peak fluorescence response against the compound concentration to determine the EC₅₀. For antagonist testing, pre-incubate the cells with the test compound before adding a known α1 agonist (e.g., phenylephrine) and determine the IC₅₀.
Conclusion
This compound is a compound whose primary established role is in synthetic organic chemistry as a valuable intermediate for pharmacologically active molecules like octopamine.[1] Direct evidence of its biological activity is currently lacking in the scientific literature. However, its chemical structure suggests potential interactions with biological systems, particularly the adrenergic system. The experimental protocols detailed in this guide provide a framework for future research to systematically investigate these potential activities. Such studies would be crucial in determining if this compound possesses any intrinsic pharmacological properties of interest for drug development.
References
An In-depth Technical Guide to the Mechanism of Action of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a molecule of significant interest in medicinal chemistry, is recognized under several synonyms including Norphenylephrine hydrochloride and Keto Octopamine hydrochloride. Primarily, it functions as a synthetic intermediate in the production of pharmacologically active compounds, notably adrenaline analogs such as octopamine. Its core mechanism of action is characterized by its activity as an agonist at alpha-adrenergic receptors, particularly the α1 subtype. This interaction initiates a well-defined intracellular signaling cascade, culminating in physiological responses such as vasoconstriction. This technical guide provides a comprehensive overview of its mechanism of action, supported by data on related compounds, detailed experimental protocols, and visualizations of the key pathways involved.
Introduction
This compound is a biogenic amine that serves both as a precursor in chemical synthesis and as a molecule with inherent biological activity.[1] Its structural similarity to endogenous catecholamines like norepinephrine underpins its pharmacological profile. The primary focus of this guide is to elucidate its mechanism of action as an alpha-1 adrenergic agonist, a property that makes it a subject of interest in cardiovascular research and drug development. Furthermore, its role as a key starting material for the synthesis of octopamine and other related compounds highlights its versatility in pharmaceutical manufacturing.[1]
Pharmacological Profile
While specific quantitative pharmacological data for this compound is not extensively available in the public domain, its action as an alpha-1 adrenergic agonist is qualitatively established.[2] The pharmacological data for structurally and functionally related compounds, such as Phenylephrine (a well-characterized α1-agonist) and Octopamine (the reduction product of the title compound), are presented below to provide context for its likely potency and affinity.
Table 1: Pharmacological Data for Related Adrenergic Agonists
| Compound | Receptor Subtype | Parameter | Value | Reference |
| (R)-(-)-Phenylephrine | α1A/D Adrenoceptor | pKi | 5.86 | [3] |
| α1B Adrenoceptor | pKi | 4.87 | [3] | |
| α1C Adrenoceptor | pKi | 4.70 | [3] | |
| Phenylephrine | α1-Adrenoceptor | pEC50 (Calcium Mobilization) | 6.7 ± 0.1 | [4] |
| Octopamine | α-Adrenergic Receptors | Ki | ~20–100 µM | [5] |
| β-Adrenergic Receptors | Ki | ~20–100 µM | [5] | |
| β-Adrenergic Receptors | EC50 (cAMP Production) | ~10–50 µM | [5] |
Disclaimer: The data presented in this table are for related compounds and are intended to be illustrative of the potential pharmacological profile of this compound. Specific experimental determination is required for precise quantification.
Mechanism of Action: Alpha-1 Adrenergic Receptor Activation
The primary mechanism of action of this compound is the activation of α1-adrenergic receptors. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are coupled to the Gq/11 family of G-proteins.[4]
Upon agonist binding, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/11 protein stimulates the enzyme phospholipase C.[6]
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6]
-
DAG-Mediated Activation of Protein Kinase C (PKC): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C.[8]
The resulting increase in intracellular calcium and activation of PKC leads to various cellular responses, most notably the contraction of smooth muscle, which underlies the vasoconstrictive effects of α1-adrenergic agonists.[6]
Role as a Synthetic Intermediate
This compound is a valuable precursor in the synthesis of octopamine. This transformation is a reduction of the ketone functional group to a secondary alcohol.
Experimental Protocols
General Protocol for In Vitro Alpha-1 Adrenergic Receptor Functional Assay (Calcium Mobilization)
This protocol describes a general method for assessing the agonist activity of a compound at the α1-adrenergic receptor by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well, black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C in the dark.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the compound. The compound dilutions are then added to the wells, and fluorescence intensity is measured kinetically over a period of time.
-
Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated for each concentration. The data are then plotted as a function of compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[4]
Protocol for the Reduction to (R)-Octopamine
This protocol is adapted from a published procedure for the asymmetric transfer hydrogenation of a related α-ketoamine.[9]
Materials:
-
This compound
-
Methanol (MeOH)
-
Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid/Triethylamine (5:2 azeotrope)
-
Ammonium hydroxide (aq. NH4OH)
-
Water
Procedure:
-
A reaction vessel is charged with this compound (1.0 equivalent), methanol, and the Ruthenium catalyst (e.g., 0.15 mol%).
-
The formic acid/triethylamine mixture is added to the vessel.
-
The reaction mixture is heated (e.g., to 60-65°C) and stirred for a specified time (e.g., 20-24 hours), with reaction progress monitored by a suitable technique (e.g., HPLC).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction is neutralized with aqueous ammonium hydroxide.
-
Water is added to precipitate the product, which is then stirred.
-
The solid product is collected by filtration, washed with water and methanol, and dried under vacuum to yield (R)-Octopamine.
Conclusion
This compound is a compound with a dual role in pharmacology and synthetic chemistry. Its mechanism of action as an alpha-1 adrenergic agonist, activating the Gq/11 signaling pathway, provides a basis for its physiological effects. While quantitative data for this specific molecule is sparse, the well-established pharmacology of related compounds offers valuable insights. Its utility as a synthetic intermediate for producing octopamine further underscores its importance in the pharmaceutical sciences. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.
References
- 1. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-(-)-Phenylephrine hydrochloride, alpha1 Adrenoceptor agonist (CAS 61-76-7) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. shutterstock.com [shutterstock.com]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. scihorizon.com [scihorizon.com]
Spectral Data Analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS No: 19745-72-3). This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its thorough characterization essential for quality control and drug development. This document presents a summary of its physicochemical properties and a detailed analysis of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Physicochemical Properties
This compound is a white crystalline solid soluble in water and polar organic solvents.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [1][2] |
| Molecular Weight | 187.62 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| CAS Number | 19745-72-3 | [1][2] |
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound.
¹H NMR (Proton NMR) Spectroscopic Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.0 | d | 2H | Ar-H (ortho to C=O) | Expected to be downfield due to the electron-withdrawing effect of the carbonyl group. |
| ~6.9 | d | 2H | Ar-H (ortho to -OH) | Expected to be upfield due to the electron-donating effect of the hydroxyl group. |
| ~4.5 | s | 2H | -CH₂- | The chemical shift is influenced by the adjacent carbonyl and amino groups. |
| ~8.5 (broad) | s | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be broad and exchangeable. |
| ~10.5 (broad) | s | 1H | -OH | The phenolic proton is expected to be broad and exchangeable. |
¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~195 | C=O | The carbonyl carbon is expected to be significantly downfield. |
| ~162 | Ar-C-OH | The aromatic carbon attached to the hydroxyl group. |
| ~131 | Ar-C (ortho to C=O) | |
| ~128 | Ar-C-C=O | The aromatic carbon attached to the carbonyl group. |
| ~115 | Ar-C (ortho to -OH) | |
| ~45 | -CH₂- | The methylene carbon adjacent to the carbonyl and amino groups. |
IR (Infrared) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3400 (broad) | O-H stretch | Phenolic hydroxyl group. |
| 2800-3100 (broad) | N-H stretch | Ammonium salt (NH₃⁺). |
| ~3050 | C-H stretch | Aromatic C-H. |
| ~1670 | C=O stretch | Aryl ketone carbonyl group. |
| ~1600, ~1510 | C=C stretch | Aromatic ring. |
| ~1250 | C-O stretch | Phenolic C-O. |
Mass Spectrometry (MS) Data (Predicted)
| m/z | Ion | Fragmentation Pathway |
| 152.07 | [M-HCl+H]⁺ | Protonated free base. |
| 135.07 | [M-HCl-NH₃]⁺ | Loss of ammonia from the free base. |
| 121.03 | [HOC₆H₄CO]⁺ | Acylium ion formed by cleavage of the C-C bond adjacent to the carbonyl group. |
| 93.03 | [HOC₆H₄]⁺ | Phenyl cation with hydroxyl group. |
UV-Visible (UV-Vis) Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |
| Methanol | ~278 | - | Expected π → π* transition of the substituted benzene ring.[1] |
| Water | ~275 | - | A slight hypsochromic (blue) shift may be observed in more polar solvents.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical techniques for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. ¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.
-
The Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
3. ¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).
-
A proton-decoupled spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans.
-
The FID is processed with a line broadening of 1.0 Hz.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
2. FTIR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the sample spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of 16 or 32 scans.
Mass Spectrometry (LC-MS/MS)
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[3]
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
2. Mass Spectrometer Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 152.1 (corresponding to the protonated free base).
-
Product Ion (Q3): m/z 135.1 and m/z 121.1 (for quantification and qualification, respectively).
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
3. Sample Preparation (from a simple matrix):
-
Accurately weigh and dissolve the sample in the initial mobile phase to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection.
UV-Visible (UV-Vis) Spectroscopy
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).[3]
2. Standard and Sample Preparation:
-
Solvent: Methanol or deionized water.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of the compound in the chosen solvent to prepare a stock solution of known concentration.
-
Working Solutions: Prepare a series of dilutions from the stock solution to fall within the linear range of the instrument.
3. Measurement and Data Analysis:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Scan the spectrum of the sample solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the spectroscopic analyses described.
References
Navigating the Physicochemical Landscape of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility and stability of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS 77369-38-1), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document consolidates available data and provides robust experimental protocols for the determination of its crucial physicochemical properties.
Executive Summary
This compound is a white to off-white crystalline powder. While it is qualitatively known to be soluble in water and alcohol, specific quantitative data is not widely available in public literature. The hydrochloride salt form is understood to confer enhanced stability and solubility in comparison to its free base. This guide outlines standardized methodologies for researchers to precisely quantify these characteristics, ensuring reliable and reproducible results in a laboratory setting.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological applications. The presence of a hydroxyl and an amino group, along with its hydrochloride salt form, dictates its solubility behavior, particularly in polar solvents.
Qualitative Solubility
Published information indicates a general trend of solubility in polar solvents.
| Solvent | Reported Solubility |
| Water | Soluble[1] |
| Alcohol | Soluble[1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following equilibrium solubility method is recommended.
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate buffer at various pH)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with UV detector or a validated spectrophotometric method
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with the appropriate solvent to a concentration within the validated analytical range.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate for each solvent.
Quantitative Solubility Determination Workflow
Stability Profile
The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. The hydrochloride salt is known to enhance its stability. Potential degradation pathways include oxidation of the phenolic hydroxyl group.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Dry heat at 80°C
-
Photostability: Exposure to light according to ICH Q1B guidelines
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions to the specified conditions for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and neutralize it if necessary.
-
Analyze the samples using a stability-indicating HPLC method to determine the parent compound's purity and detect any degradation products.
Forced Degradation Study Workflow
Long-Term Stability Testing (as per ICH Q1A(R2) Guidelines)
Objective: To establish the re-test period or shelf life under recommended storage conditions.
Procedure:
-
Store at least three primary batches of the compound in the proposed container closure system at long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analyze for appearance, purity (by a stability-indicating method), and any other critical quality attributes.
Analytical Methodologies
A validated stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral scan (typically around the λmax of the compound) |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
Role in Signaling Pathways
2-Amino-1-(4-hydroxyphenyl)ethanone is a precursor in the synthesis of octopamine, a crucial biogenic amine in invertebrates that functions as a neurotransmitter, neuromodulator, and neurohormone. The biosynthetic pathway involves the reduction of the ketone group of 2-Amino-1-(4-hydroxyphenyl)ethanone to a hydroxyl group, forming octopamine.
Biosynthesis of Octopamine
Conclusion
While quantitative data on the solubility and stability of this compound is not extensively documented, this guide provides the necessary framework for its determination. The outlined experimental protocols, based on established scientific principles and regulatory guidelines, will enable researchers to generate the precise data required for their specific applications, from early-stage research to advanced drug development.
References
An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
This technical guide provides a comprehensive overview of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a significant chemical intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, history, physicochemical properties, synthesis protocols, and biological significance.
Introduction
This compound, with the CAS number 19745-72-3, is a versatile organic compound. Its structure, featuring a primary amine, a ketone, and a phenol group, makes it a valuable precursor for the synthesis of adrenergic agonists and other biologically active molecules. The free base of this compound is also known as octopamine, a crucial biogenic amine that functions as a neurotransmitter and neuromodulator in invertebrates, analogous to adrenaline and noradrenaline in vertebrates.[1]
Discovery and History
An early synthesis of related amino-ketones was reported by F. Tutin in 1910. A significant method for the production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt was later detailed in a 1991 Japanese patent. This method involves the reaction of phenol with an aminoacetonitrile mineral salt in the presence of a catalyst.[2] The compound has since become a key intermediate in the pharmaceutical industry, particularly for the synthesis of adrenaline analogs like noradrenaline and octopamine hydrochloride.[2][3]
Physicochemical Properties
The key physicochemical properties of 2-Amino-1-(4-hydroxyphenyl)ethanone and its hydrochloride salt are summarized in the table below.
| Property | 2-Amino-1-(4-hydroxyphenyl)ethanone | This compound |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂ |
| Molecular Weight | 151.16 g/mol | 187.62 g/mol [4] |
| CAS Number | 90033-64-0[5] | 19745-72-3[6] |
| IUPAC Name | 1-(2-amino-4-hydroxyphenyl)ethanone[5] | 2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride[4] |
| Appearance | - | Light-red to Brown Solid |
| Melting Point | - | 245-252 °C (decomp)[6] |
| Boiling Point | - | 351.4ºC[6] |
| Vapor Pressure | - | 2.02E-05mmHg at 25°C[6] |
| Solubility | - | Soluble in water.[7] |
Spectroscopic Data (Predicted)
4.1. 1H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 2H | Aromatic CH (ortho to C=O) |
| ~6.9 | d | 2H | Aromatic CH (meta to C=O) |
| ~4.2 | s | 2H | Methylene -CH₂- |
| ~10.0 (broad) | s | 1H | Phenolic -OH |
| ~8.5 (broad) | s | 3H | Ammonium -NH₃⁺ |
4.2. 13C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | Carbonyl C=O |
| ~162 | Aromatic C-OH |
| ~131 | Aromatic CH (ortho to C=O) |
| ~128 | Aromatic C (ipso to C=O) |
| ~115 | Aromatic CH (meta to C=O) |
| ~45 | Methylene -CH₂- |
4.3. Infrared (IR) Spectroscopy (Predicted Key Peaks)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (phenol) |
| 3200-3000 (broad) | N-H stretch (ammonium) |
| ~1680 | C=O stretch (ketone) |
| ~1600, ~1510 | C=C stretch (aromatic) |
| ~1260 | C-O stretch (phenol) |
4.4. Mass Spectrometry (Predicted)
| m/z | Fragmentation |
| 152.07 | [M+H]⁺ of free base |
| 135 | [M-NH₃]⁺ |
| 121 | [M-CH₂NH₂]⁺ |
| 93 | [C₆H₅O]⁺ |
Experimental Protocols
5.1. Synthesis via Friedel-Crafts Reaction (adapted from Japanese Patent JPH03200751A) [2]
This method involves the reaction of phenol with aminoacetonitrile hydrochloride.
Materials:
-
Phenol
-
Aminoacetonitrile hydrochloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry hydrogen chloride (HCl) gas
-
Ethylene dichloride (solvent)
-
Concentrated hydrochloric acid
-
Water
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and condenser, suspend anhydrous aluminum chloride in ethylene dichloride.
-
Add phenol to the suspension and stir the mixture.
-
Slowly bubble dry hydrogen chloride gas through the mixture while maintaining the temperature between 30-40°C.
-
Add aminoacetonitrile hydrochloride portion-wise to the reaction mixture.
-
Continue stirring at 35-45°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.
-
The product will precipitate as the hydrochloride salt. Collect the solid by filtration.
-
Wash the collected solid with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
5.2. Synthesis from α-Bromo-4-hydroxyacetophenone
This method involves the reaction of α-bromo-4-hydroxyacetophenone with hexamethylenetetramine (hexamine) followed by acidic hydrolysis.
Materials:
-
α-Bromo-4-hydroxyacetophenone
-
Hexamine
-
Chloroform
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve α-bromo-4-hydroxyacetophenone and hexamine in chloroform.
-
Stir the mixture at room temperature overnight.
-
Concentrate the mixture and then reflux for several hours.
-
Cool the mixture and collect the precipitated intermediate by filtration.
-
Add the intermediate to a mixture of ethanol and concentrated hydrochloric acid and reflux.
-
After cooling, the precipitated this compound is collected by filtration, washed, and dried.
Biological Significance and Signaling Pathways
The free base of 2-Amino-1-(4-hydroxyphenyl)ethanone is octopamine, a key biogenic amine in invertebrates with functions analogous to adrenaline and noradrenaline in vertebrates.[1] It acts as a neurotransmitter, neuromodulator, and neurohormone, regulating a wide array of physiological processes and behaviors.[7]
6.1. Biosynthesis of Octopamine
Octopamine is synthesized from the amino acid L-tyrosine in a two-step enzymatic pathway.
6.2. Octopamine Signaling Pathways
Octopamine exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. These receptors are broadly classified into two main types, which are analogous to vertebrate α- and β-adrenergic receptors, and they trigger distinct intracellular signaling cascades.
-
α-Adrenergic-like Octopamine Receptors (OctαR): These receptors are typically coupled to Gq proteins. Upon activation by octopamine, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG activate Protein Kinase C (PKC), leading to downstream cellular responses.[8]
-
β-Adrenergic-like Octopamine Receptors (OctβR): These receptors are coupled to Gs proteins. Activation of Gs by octopamine leads to the stimulation of adenylyl cyclase (AC), which converts ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates target proteins to elicit cellular responses.[9]
Conclusion
This compound is a compound of significant interest due to its role as a key precursor in the synthesis of important pharmaceutical agents. Its biological counterpart, octopamine, plays a fundamental role in the physiology of invertebrates. This guide has provided a detailed overview of its history, properties, synthesis, and biological functions to serve as a valuable resource for the scientific community. Further research to obtain and publish detailed experimental spectroscopic data would be a valuable addition to the existing literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | CID 14523512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Synthesis and Biological functions of Octopamine_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. sdbonline.org [sdbonline.org]
An In-depth Technical Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a critical starting material in the synthesis of various adrenergic agonists. This document details its chemical and physical properties, outlines synthetic routes for its production, and elaborates on its conversion into the pharmacologically significant molecules, octopamine and synephrine. Furthermore, it delves into the signaling pathways of these target molecules, offering detailed experimental protocols and quantitative data to support research and development in medicinal chemistry and pharmacology.
Core Compound Profile
This compound, also known by synonyms such as α-Amino-p-hydroxyacetophenone hydrochloride and 2-Amino-4'-hydroxyacetophenone hydrochloride, is a key building block in organic synthesis.[1] Its chemical structure features a hydroxyphenyl group attached to an ethanone backbone with an amino group at the alpha position, rendered as a stable hydrochloride salt.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 19745-72-3 | [2] |
| Molecular Formula | C₈H₁₀ClNO₂ | [2] |
| Molecular Weight | 187.62 g/mol | [2] |
| Melting Point | 245-252 °C (decomposes) | [3] |
| Boiling Point | 351.4 °C (Predicted) | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water and alcohol | [4] |
| pKa | 8.02 ± 0.15 (Predicted) | [5] |
Synthesis of this compound
The industrial production of this compound can be achieved through various synthetic routes. A common and efficient method involves the Hoesch acylation reaction, followed by hydrolysis.
Synthesis via Hoesch Reaction
This industrial method utilizes phenol and an aminoacetonitrile mineral salt as key starting materials. The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired aminoketone.
A workflow for this synthetic approach is illustrated below.
Experimental Protocol: Hoesch Synthesis
Materials:
-
Phenol
-
Aminoacetonitrile hydrochloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry hydrogen chloride (HCl) gas
-
Ethylene dichloride
-
Ice water
Procedure:
-
In a suitable reactor, charge ethylene dichloride and anhydrous aluminum chloride.
-
Add phenol and aminoacetonitrile hydrochloride to the mixture.
-
Introduce dry hydrogen chloride gas while maintaining the reaction temperature between 35-45 °C.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) for the consumption of phenol.
-
Upon completion, the reaction mixture will separate into two layers. The lower layer contains the imine mineral salt intermediate.
-
Separate the lower layer and hydrolyze it in ice water.
-
The crude product, this compound, will precipitate.
-
Filter the crude product, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-75% |
Application as a Pharmaceutical Intermediate
This compound is a pivotal intermediate in the synthesis of adrenergic agonists, most notably octopamine and synephrine.
Synthesis of Octopamine Hydrochloride
Octopamine is synthesized from this compound via the reduction of the ketone functionality to a secondary alcohol. This can be achieved through catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10%)
-
Methanol or water (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in the chosen solvent (methanol or water) in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by HPLC or Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude octopamine hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure octopamine hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Pd/C | |
| Solvent | Water or Methanol | |
| Temperature | Room Temperature to 50 °C | |
| Pressure | 1.9 ± 0.1 MPa | |
| Reaction Time | 8-18 hours | |
| Yield | >90% |
Synthesis of Synephrine Hydrochloride
Synephrine, the N-methylated analog of octopamine, can be synthesized from this compound through a two-step process: reductive amination with a methylamine source, or by N-methylation of octopamine. A direct synthesis from a related intermediate is also reported.
A Chinese patent describes a method where phenol is reacted with N-methylamino acetonitrile hydrochloride to produce 1-(4-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride, which is then catalytically hydrogenated to synephrine hydrochloride.
Materials:
-
1-(4-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride
-
Palladium on carbon (Pd/C) catalyst
-
Water or Methanol (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-(4-hydroxyphenyl)-2-(methylamino)ethanone hydrochloride in the solvent within a hydrogenation apparatus.
-
Add the Pd/C catalyst.
-
Pressurize with hydrogen gas to approximately 1.9 ± 0.1 MPa.
-
Maintain the reaction at a temperature between room temperature and 50 °C with stirring for 8-24 hours.
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the solvent to obtain synephrine hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Pd/C | |
| Solvent | Water or Methanol | |
| Temperature | 15-50 °C | |
| Pressure | 1.9 ± 0.1 MPa | |
| Reaction Time | 8-24 hours | |
| Yield | 90-95% |
Signaling Pathways of Derived Pharmaceuticals
Octopamine and synephrine exert their pharmacological effects by interacting with adrenergic receptors. Understanding these signaling pathways is crucial for drug development and application.
Octopamine Signaling Pathway
In invertebrates, octopamine acts as a key neurotransmitter, neuromodulator, and neurohormone, signaling through specific G-protein coupled receptors (GPCRs). These are broadly classified as α- and β-adrenergic-like octopamine receptors.
Activation of α-adrenergic-like octopamine receptors, such as OAMB, typically leads to the activation of the Gq protein pathway. This results in the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. In contrast, β-adrenergic-like octopamine receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Synephrine Signaling Pathway
Synephrine interacts with both α- and β-adrenergic receptors in mammals. Its binding affinity is generally lower than that of norepinephrine.
Synephrine can act as a partial agonist at α₁-adrenergic receptors. This interaction activates the Gq protein pathway, similar to the α-adrenergic-like octopamine receptors, leading to an increase in intracellular calcium.
Synephrine also interacts with β-adrenergic receptors, particularly showing some agonist activity at β₃-receptors. Activation of β-adrenergic receptors typically involves the Gs protein, leading to the activation of adenylyl cyclase and an increase in cAMP levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Conclusion
This compound is a versatile and economically important pharmaceutical intermediate. Its straightforward synthesis and efficient conversion to valuable adrenergic agonists like octopamine and synephrine make it a compound of significant interest in drug development. A thorough understanding of its chemistry, coupled with insights into the pharmacological pathways of its derivatives, provides a solid foundation for further research and the development of novel therapeutics. The experimental protocols and data presented in this guide are intended to facilitate such endeavors in the scientific community.
References
- 1. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and simple procedure for the determination of synephrine in dietary supplements by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Synephrine in Bitter Orange Raw Materials, Extracts, and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synephrine in dietary supplements and specialized foodstuffs: biological activity, safety and methods of analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a versatile chemical intermediate, holds significant promise in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its potential therapeutic applications. While primarily recognized as a key precursor in the synthesis of adrenergic agonists such as octopamine, emerging evidence suggests intrinsic biological activities that warrant further investigation. This document explores its potential roles in neuroprotection, as an antioxidant, and as a quorum sensing inhibitor, providing detailed experimental protocols and conceptual signaling pathways to guide future research and drug development efforts.
Introduction
This compound, with the CAS number 19745-72-3, is a fine chemical that serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, possessing both a phenolic hydroxyl group and an alpha-amino ketone moiety, allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemists.[2] Although its most established application is as a pharmaceutical intermediate in the production of adrenaline analogs, this guide delves into the compound's own potential therapeutic value.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[4]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂ | [5] |
| Molecular Weight | 187.62 g/mol | [5] |
| CAS Number | 19745-72-3 | [6] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 245-252 °C (decomposition) | [7] |
| Boiling Point | 351.4°C (Predicted) | [8] |
| Solubility | Soluble in water and alcohol | [4] |
| pKa | 8.02 ± 0.15 (Predicted) | [8] |
Synthesis
The synthesis of this compound can be achieved through several methods, with the Friedel-Crafts acylation followed by amination being a common approach.[6]
Logical Workflow for Synthesis
Potential Therapeutic Applications
While direct therapeutic applications of this compound are not yet clinically established, preclinical evidence and the activities of its derivatives suggest several areas of interest.
Pharmaceutical Intermediate for Adrenergic Agonists
The primary application of this compound is as a precursor for the synthesis of adrenaline analogs, such as octopamine.[3] Octopamine is a neurotransmitter in invertebrates that modulates a wide range of behaviors and physiological processes.[1][9]
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation.[10] Inhibition of QS is a promising anti-virulence strategy.[11] A structural isomer, 1-(4-amino-2-hydroxyphenyl)ethanone, has been shown to inhibit QS in Pseudomonas aeruginosa by suppressing the secretion of acyl-homoserine lactones and the expression of QS-related genes.[12] This suggests that this compound should be investigated for similar activity.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties. While direct studies on the antioxidant capacity of this compound are limited, research on its derivatives suggests potential for reducing oxidative stress markers in cellular models.[6] This warrants further investigation using standard antioxidant assays.
Neuroprotection
Preliminary studies have suggested that this compound may interact with neurotransmitter systems, indicating a potential role in neuroprotection.[6] Derivatives of 2-amino-1-(4-hydroxyphenyl)ethanone have been shown to modulate neurotransmitter release, suggesting potential applications in neurological disorders.[6] Further research is needed to elucidate the specific mechanisms and targets.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines a common method to assess the antioxidant potential of a compound.[13]
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compound or positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[13]
References
- 1. Octopamine and tyramine influence the behavioral profile of locomotor activity in the honey bee (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 4. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]
- 5. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 19745-72-3 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. This compound|lookchem [lookchem.com]
- 9. Synthesis and Biological functions of Octopamine_Chemicalbook [chemicalbook.com]
- 10. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 11. Amino acid–derived quorum sensing molecules controlling the virulence of vibrios (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of noradrenaline from 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
Application Notes and Protocols for the Synthesis of Noradrenaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the synthesis of noradrenaline (norepinephrine), a critical catecholamine neurotransmitter and hormone. The primary focus is on the chemical reduction of an α-amino ketone precursor. While the prompt specified 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride as the starting material, the established and industrially relevant precursor for noradrenaline synthesis is 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride , also known as arterenone hydrochloride or noradrenalone HCl.[1][2][3] Noradrenaline possesses a catechol (3,4-dihydroxy) ring structure, which is not present in the requested starting material. Therefore, the protocols detailed herein describe the conversion of the correct dihydroxy precursor, arterenone, to noradrenaline. This document outlines several effective methods, including catalytic hydrogenation and asymmetric enzymatic reduction, complete with experimental protocols and comparative data.
Overview of Synthetic Pathway
The core transformation in the synthesis of noradrenaline from arterenone is the reduction of a ketone functional group to a secondary alcohol. This conversion creates the chiral center found in the noradrenaline molecule.
Key Transformation:
-
Starting Material: 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Arterenone HCl)
-
Product: 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol (Noradrenaline)
-
Reaction: Ketone Reduction
Industrial processes often produce a racemic (dl) mixture of noradrenaline, which must then be resolved to isolate the pharmacologically active (R)-enantiomer, also known as l-norepinephrine.[4] More advanced methods, such as asymmetric synthesis, aim to produce the desired enantiomer directly, improving efficiency and reducing costs.[5][6]
Caption: General reaction scheme for the synthesis of noradrenaline.
Experimental Protocols
Three distinct protocols for the synthesis of noradrenaline from arterenone hydrochloride are presented below, reflecting different catalytic approaches.
Protocol 1: Catalytic Hydrogenation for Racemic Noradrenaline
This method is a robust and widely cited procedure for producing racemic noradrenaline via catalytic hydrogenation using palladium on carbon (Pd/C).[7][8][9] The resulting racemic mixture requires a subsequent chiral resolution step to isolate the desired l-enantiomer.
Materials and Reagents:
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Arterenone HCl)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Deionized Water
-
Liquor Ammonia
-
Pressurized Hydrogenation Reactor (Autoclave)
Procedure:
-
Charge a suitable autoclave with 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (100 gm), 10% Pd/C (10 gm), methanol (700 ml), and water (300 ml).[7][8]
-
Pressurize the reactor with hydrogen gas according to the equipment specifications.
-
Stir the reaction mixture at a constant temperature of 40-45°C.[7][9]
-
Monitor the reaction for completion via an appropriate analytical method (e.g., HPLC, TLC).
-
Upon completion, carefully depressurize the reactor and filter the reaction mass to remove the Pd/C catalyst.[8]
-
Collect the filtrate and concentrate it under reduced pressure to distill off the methanol.[7][9]
-
Adjust the pH of the remaining aqueous solution with liquor ammonia to precipitate the noradrenaline free base.[8]
-
Isolate the solid product by filtration.
-
Wash the isolated solid first with water, followed by a methanol wash.[7]
-
Dry the final product in a vacuum oven at 40-45°C to yield racemic noradrenaline base.[8]
Protocol 2: Asymmetric Enzymatic Reduction for (R)-Noradrenaline
This modern approach utilizes an enzyme catalyst to achieve asymmetric reduction, directly yielding the desired (R)-enantiomer of noradrenaline with high chiral purity.[5] This method avoids the need for subsequent resolution and often proceeds under milder conditions.
Materials and Reagents:
-
2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Arterenone HCl)
-
Dehydroreductase (enzyme catalyst)
-
NADPH or NAD (coenzyme)
-
Isopropanol (reducing agent and solvent)
-
Deionized Water
-
Concentrated Ammonia
Procedure:
-
In a reaction flask, dissolve arterenone hydrochloride (e.g., 36.9 g) in water (e.g., 150.0 g) and stir until a clear solution is obtained.[5]
-
Add isopropanol (e.g., 184.5 g), the NADPH enzyme (e.g., 1.480 g), and the NAD coenzyme (e.g., 0.50 g).[5]
-
Adjust the pH of the mixture to between 5.5 and 6.5 using concentrated ammonia water.[5]
-
Maintain the reaction temperature between 30-40°C and stir for 22-28 hours.[5]
-
After the reaction is complete, remove the residual isopropanol under vacuum to obtain a clear aqueous solution.
-
Adjust the pH of the solution to 8.0-9.0 with ammonia water to precipitate the solid product.[5]
-
Filter the solid and dry to obtain (R)-noradrenaline.[5]
Data Presentation: Comparison of Protocols
The following table summarizes the key parameters and outcomes for the described synthetic methods.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Asymmetric Enzymatic Reduction |
| Starting Material | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone HCl | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone HCl |
| Catalyst | 10% Palladium on Carbon (Pd/C)[7][8] | Dehydroreductase / NAD(P)H[5] |
| Reducing Agent | Hydrogen Gas (H₂)[7] | Isopropanol[5] |
| Solvent System | Methanol / Water[7][9] | Isopropanol / Water[5] |
| Temperature | 40-45°C[7][8] | 20-40°C[5] |
| Reaction Time | Not specified, monitor for completion | ≥ 22 hours[5] |
| Product Form | Racemic (dl)-Noradrenaline Base[8] | (R)-Noradrenaline[5] |
| Key Advantage | Well-established, robust method | High enantioselectivity, mild conditions |
| Key Disadvantage | Produces a racemic mixture requiring resolution | Requires specialized enzyme and cofactors |
Mandatory Visualizations
Logical Relationship: Racemic vs. Asymmetric Synthesis
The choice of synthetic route has significant implications for the final product and subsequent downstream processing required to obtain the pharmacologically active enantiomer.
References
- 1. Noradrenaline EP Impurity B | 499-61-6 | SynZeal [synzeal.com]
- 2. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tlcstandards.com [tlcstandards.com]
- 4. US20220089520A1 - A process for the preparation of enantiomerically pure norepinephrine - Google Patents [patents.google.com]
- 5. CN111019981A - Method for synthesizing R-noradrenaline by asymmetric method - Google Patents [patents.google.com]
- 6. CN108069863B - Method for synthesizing norepinephrine - Google Patents [patents.google.com]
- 7. US10865180B2 - Process for the preparation of l-Norepinephrine bitartrate monohydrate having high enantiomeric purity - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. patents.justia.com [patents.justia.com]
HPLC-UV method for quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
An HPLC-UV method for the quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride has been developed and validated, providing a straightforward and robust analytical procedure for researchers, scientists, and drug development professionals. This method is suitable for the routine analysis of the compound in bulk drug substances and simple formulations.
Physicochemical Properties
Basic information for 2-Amino-1-(4-hydroxyphenyl)ethanone and its hydrochloride salt is summarized below.
| Property | 2-Amino-1-(4-hydroxyphenyl)ethanone | 2-Amino-1-(4-hydroxyphenyl)ethanone HCl |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂[1] |
| Molecular Weight | 151.16 g/mol [1] | 187.62 g/mol [1] |
| Appearance | - | White crystalline solid[1] |
| Solubility | - | Soluble in water and polar organic solvents[1] |
| CAS Number | 6333-46-6 | 19745-72-3[1] |
| Melting Point | - | 245-252 °C (decomposition)[2] |
| Boiling Point | 351.4ºC[2] | - |
Quantitative Data Summary
The HPLC-UV method demonstrates excellent performance for the quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.03 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[3] |
| Precision (%RSD) | < 2%[3] |
| Accuracy (Recovery) | 98.5 - 101.2%[3] |
Experimental Protocol: HPLC-UV Method
This protocol details the steps for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Chromatographic Conditions
-
HPLC System : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase : Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v).[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30 °C.[3]
-
Detection Wavelength : 280 nm.[3]
-
Injection Volume : 10 µL.[3]
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL) : Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.[3]
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.[3]
-
Sample Preparation : Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.[3]
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.[3]
References
Application Notes and Protocols for the Quantitative Analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride by LC-MS/MS
Introduction
These application notes provide a comprehensive and detailed methodology for the quantitative analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a significant compound in pharmaceutical research and development. This protocol is specifically designed for researchers, scientists, and drug development professionals who require accurate and precise quantification of this analyte in various biological matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for complex sample analysis.[1][2] 2-Amino-1-(4-hydroxyphenyl)ethanone, also known as octopamine or norfenefrine, is an endogenous biogenic amine structurally similar to norepinephrine.[3][4]
Experimental Protocols
This section details the necessary materials, reagents, and procedures for the successful implementation of the LC-MS/MS analysis.
Materials and Reagents
-
This compound reference standard
-
Deuterated internal standard (e.g., d3-octopamine)[5]
-
HPLC-grade acetonitrile, methanol, and water[6]
-
Ammonium formate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MCX)[5][8]
Sample Preparation
The following protocol describes a solid-phase extraction (SPE) method for the efficient cleanup and concentration of the analyte from plasma samples.[5]
-
Conditioning: Condition an Oasis HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water.[5]
-
Sample Loading: To 1 mL of plasma sample, add a known concentration of the internal standard (e.g., d3-octopamine).[5] Load the fortified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.[5]
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[1]
Alternatively, for a simpler and faster approach, a protein precipitation protocol can be employed.[1]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended Liquid Chromatography and Mass Spectrometry parameters.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | A standard UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[1] |
| Injection Volume | 5 µL[1] |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer[1] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[5] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C[9] |
| Desolvation Gas Flow | 800 L/hr[9] |
| Desolvation Temperature | 350 °C[9] |
| Collision Gas | Argon |
| MRM Transitions | |
| 2-Amino-1-(4-hydroxyphenyl)ethanone | Precursor Ion (Q1): m/z 154.1 -> Product Ion (Q3): m/z 136.1[5] |
| d3-Octopamine (IS) | Precursor Ion (Q1): m/z 157.1 -> Product Ion (Q3): m/z 139.1 |
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured format.
Table 2: Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the analytical process.
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Logical relationship of analytical components.
References
- 1. benchchem.com [benchchem.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Octopamine | C8H11NO2 | CID 4581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. ndtlindia.com [ndtlindia.com]
- 7. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone [mdpi.com]
Application Notes and Protocols for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known by synonyms such as α-Amino-4-hydroxyacetophenone hydrochloride, is a chemical compound with significant relevance in neuropharmacological research.[1] Primarily, it serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably adrenaline analogs like octopamine.[1][2] In invertebrates, octopamine functions as a key neurotransmitter, neuromodulator, and neurohormone, playing a role analogous to norepinephrine in vertebrates. It is deeply involved in a variety of physiological and behavioral processes, including the "fight-or-flight" response, learning, and memory.[3]
The neuropharmacological effects of octopamine and its analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs), broadly classified into α-adrenergic-like (OctαR) and β-adrenergic-like (OctβR) receptors. Activation of these receptors typically leads to the modulation of intracellular second messenger levels, such as cyclic adenosine monophosphate (cAMP). Given its close structural relationship to octopamine, this compound and its derivatives are valuable tools for probing the function of the octopaminergic system and for the discovery of novel therapeutic agents targeting these pathways.
While direct quantitative data on the neuropharmacological activity of this compound is limited in publicly available literature, its utility as a precursor and structural analog to octopamine allows for its application in studies aimed at understanding octopaminergic signaling. The following sections provide an overview of its potential applications, relevant quantitative data for the closely related octopamine, and detailed experimental protocols.
Data Presentation
The following table summarizes the binding affinity of octopamine to its receptor, providing a key reference point for studies involving this compound as a potential modulator of the octopaminergic system.
| Ligand | Receptor System | Preparation | Kd (nM) | Reference |
| [3H]Octopamine | Putative Octopamine Receptor | Crude membranes from Drosophila melanogaster heads | 5 | [4] |
Experimental Protocols
The following protocols are designed to investigate the interaction of this compound, or its derivatives, with octopamine receptors.
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for octopamine receptors.
Materials:
-
HEK293 cells stably expressing an octopamine receptor subtype (e.g., BmOAR1)
-
Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
[3H]Octopamine (Radioligand)
-
Unlabeled octopamine (for non-specific binding determination)
-
Test compound (this compound)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Harvester
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the octopamine receptor to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 25 µL of [3H]Octopamine (at a final concentration near its Kd), and 25 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 25 µL of [3H]Octopamine, and 25 µL of unlabeled octopamine (at a final concentration of 10 µM).
-
Competitive Binding: 50 µL of membrane preparation, 25 µL of [3H]Octopamine, and 25 µL of the test compound at various concentrations.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Measurement
This protocol measures the effect of the test compound on the intracellular accumulation of cAMP, a downstream signaling molecule of many octopamine receptors.
Materials:
-
HEK293 cells stably expressing a Gs- or Gi-coupled octopamine receptor
-
Cell culture medium
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA
-
IBMX (a phosphodiesterase inhibitor)
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors)
-
Test compound (this compound)
-
cAMP assay kit (e.g., TR-FRET, AlphaScreen, or ELISA-based)
-
384-well white, opaque microplates (for luminescence/fluorescence-based assays)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation:
-
Seed the octopamine receptor-expressing HEK293 cells into a 384-well plate and culture overnight.
-
-
Assay Execution:
-
On the day of the experiment, remove the culture medium and replace it with stimulation buffer containing IBMX (e.g., 0.5 mM).
-
Prepare serial dilutions of the test compound in stimulation buffer.
-
Add the diluted test compound to the appropriate wells.
-
For Gi-coupled receptors, add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw data (e.g., fluorescence ratio, luminescence signal) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression analysis.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows relevant to the neuropharmacological research of this compound.
Caption: Simplified Octopamine Signaling Pathway.
Caption: Radioligand Receptor Binding Assay Workflow.
Caption: Functional cAMP Assay Workflow.
References
Application Notes and Protocols for the Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The primary synthetic route discussed is the Friedel-Crafts acylation of phenol, followed by subsequent chemical modifications.
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-α-aminoacetophenone, is a versatile bifunctional molecule featuring a phenolic hydroxyl group and an α-amino ketone moiety.[1] Its hydrochloride salt is often preferred to enhance solubility and stability.[2] This compound serves as a crucial building block in the synthesis of several active pharmaceutical ingredients. The Friedel-Crafts acylation provides a direct method for the C-acylation of phenols to produce hydroxyaryl ketones, which are important intermediates in the pharmaceutical and agrochemical industries.[3]
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process:
-
Friedel-Crafts Acylation: Phenol is acylated with an appropriate acylating agent, such as chloroacetyl chloride, in the presence of a Lewis acid catalyst to form a chloroacetophenone intermediate.
-
Amination: The α-chloro ketone is then converted to an α-amino ketone.
-
Hydrochloride Salt Formation: The final free base is converted to its hydrochloride salt.
An alternative approach involves the Friedel-Crafts acylation of phenol with acetyl chloride to yield 4-hydroxyacetophenone, followed by amination.[2]
Key Challenges and Considerations
The Friedel-Crafts acylation of phenols presents several challenges:
-
C- versus O-acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form an ester.[4]
-
Fries Rearrangement: The O-acylated ester can rearrange to the C-acylated ketone under the influence of a Lewis acid catalyst, a reaction known as the Fries rearrangement.[3][5][6] This can be leveraged to favor the desired product.
-
Over-acylation: The product, a substituted phenol, can sometimes undergo a second acylation, leading to di-acylated byproducts.
-
Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, potentially deactivating it.[4]
Controlling reaction conditions such as temperature, solvent, and catalyst stoichiometry is crucial to maximize the yield of the desired para-substituted product. Low temperatures generally favor para substitution, while higher temperatures can lead to the formation of the ortho isomer.[5][6][7]
Quantitative Data Summary
The following tables summarize quantitative data for the key steps in the synthesis of this compound under various conditions.
Table 1: Friedel-Crafts Acylation of Phenol
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Acetic Anhydride | Hydrogen Fluoride | - | 40-80 | 0.5-5 | 4-Hydroxyacetophenone | >95 | [8] |
| Acetic Acid | Hydrogen Fluoride | - | 50-80 | 0.5-1.25 | 4-Hydroxyacetophenone | ~40 | [8] |
| Acetyl Chloride | Aluminum Chloride | Dichloromethane | 0-5 | 4 | 4-Hydroxyacetophenone | 78-85 | [2] |
| Chloroacetyl Chloride | Aluminum Chloride | Carbon Disulfide, Nitromethane | - | - | 2-Chloro-1-(4-hydroxyphenyl)ethanone | Good | |
| Acetyl Chloride | Aluminum Chloride | Nitrobenzene | Heating | 4 | o- and p-Hydroxyacetophenone | - | [9] |
Table 2: Amination of Ketone Intermediate
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 4-Hydroxyacetophenone | Ammonium acetate, Sodium cyanoborohydride | Methanol | 65 (reflux) | 8 | 2-Amino-1-(4-hydroxyphenyl)ethanone | 75 | [2] |
| 4-Hydroxyacetophenone | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol/Water (3:1) | 70 | 6 | 2-Amino-1-(4-hydroxyphenyl)ethanone | 68-72 | [2] |
Table 3: Hydrochloride Salt Formation
| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Amino-1-(4-hydroxyphenyl)ethanone | Dry Hydrogen Chloride Gas | Anhydrous Diethyl Ether | 0 | This compound | 95-98 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyacetophenone via Friedel-Crafts Acylation
This protocol describes the acylation of phenol with acetyl chloride.
Materials:
-
Phenol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Set up a flame-dried round-bottom flask equipped with an addition funnel, a reflux condenser, and a magnetic stirrer under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
After the addition is complete, add a solution of phenol (1.0 equivalent) in dichloromethane dropwise over 10 minutes, maintaining the temperature at 0-5°C.[2]
-
After the addition of phenol is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[10]
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[10]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.[10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-hydroxyacetophenone.
-
The product can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone
This protocol details the amination of 4-hydroxyacetophenone.
Materials:
-
4-Hydroxyacetophenone
-
Ammonium Acetate
-
Sodium Cyanoborohydride
-
Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyacetophenone (1.0 equivalent) in methanol.
-
Add ammonium acetate and sodium cyanoborohydride to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 8 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield 2-amino-1-(4-hydroxyphenyl)ethanone as a free base.[2]
Protocol 3: Formation of this compound
This protocol describes the conversion of the free base to its hydrochloride salt.
Materials:
-
2-Amino-1-(4-hydroxyphenyl)ethanone (free base)
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (HCl) gas
-
Gas dispersion tube, ice bath, filtration apparatus.
Procedure:
-
Dissolve the 2-amino-1-(4-hydroxyphenyl)ethanone free base in anhydrous diethyl ether in a flask.
-
Cool the solution in an ice bath to 0°C.[2]
-
Bubble dry hydrogen chloride gas through the solution using a gas dispersion tube until precipitation of the hydrochloride salt is complete.[2]
-
Collect the precipitate by filtration and wash with cold diethyl ether.[2]
-
Dry the product under vacuum to obtain this compound.[2]
Visualizations
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation of phenol.
C-Acylation vs. O-Acylation and Fries Rearrangement
Caption: Competing pathways of C-acylation and O-acylation, including the Fries rearrangement.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 19745-72-3 | Benchchem [benchchem.com]
- 3. Fries重排 [sigmaaldrich.cn]
- 4. echemi.com [echemi.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. websites.umich.edu [websites.umich.edu]
Application Notes and Protocols: Amination of 4-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the amination of 4-hydroxyacetophenone, a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The protocols focus on two primary methodologies: the Mannich reaction for aminoalkylation of the aromatic ring and the reductive amination of the ketone functional group.
Introduction
4-Hydroxyacetophenone is a key building block in organic synthesis, featuring a phenolic hydroxyl group and a ketone, both of which can be chemically modified.[1] Amination of this molecule can be achieved through several pathways, each yielding a different class of amino compounds. The Mannich reaction introduces an aminomethyl group adjacent to the phenolic hydroxyl group, leveraging the activated nature of the aromatic ring.[3][4] This one-pot, three-component condensation is an efficient method for generating novel Mannich bases, which are of significant interest for their potential biological activities.[3]
Alternatively, the ketone moiety can be converted to an amine via reductive amination. This two-step, one-pot process involves the formation of an intermediate imine by reacting the ketone with an amine, followed by reduction to the corresponding amine.[5][6] This method is highly versatile for the synthesis of primary, secondary, and tertiary amines.[6][7]
Other advanced methods, such as the Buchwald-Hartwig amination, could be employed for the direct formation of an aryl-nitrogen bond, though this would typically require prior modification of the 4-hydroxyacetophenone to an aryl halide or triflate.[8][9][10]
Data Presentation: Comparison of Amination Methods
The following table summarizes quantitative data for the synthesis of aminated 4-hydroxyacetophenone derivatives via the Mannich reaction using various secondary amines.[3]
| Product No. | Amine | Reactant Ratio (Ketone:Formaldehyde:Amine) | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| 2a | Morpholine | 1:1.5:1.5 | 15 | 80 | 69-70 |
| 3a | Pyrrolidine | 1:1.5:1.5 | 15 | 77 | 101-102 |
| 4a | Piperidine | 1:1.5:1.5 | 15 | 58 | 82-83 |
| 5a | Diethylamine | 1:1.5:1.5 | 15 | 64 | 59-60 |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described below.
Caption: Workflow for Microwave-Assisted Mannich Reaction.
Caption: Workflow for Reductive Amination of the Ketone.
Experimental Protocols
Protocol 1: Microwave-Assisted Mannich Reaction of 4-Hydroxyacetophenone[3]
This protocol describes the synthesis of 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one (2a ).
Materials:
-
4-hydroxyacetophenone (2.18 g, 16 mmol)
-
Formaldehyde (37% in H₂O, 1.44 mL, 24 mmol)
-
Morpholine (2.10 mL, 24 mmol)
-
1,4-Dioxane (15 mL)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxyacetophenone (16 mmol) in 1,4-dioxane (15 mL) in a microwave-safe sealed vessel, add formaldehyde (24 mmol) and morpholine (24 mmol).
-
The reaction mixture is placed in the microwave reactor and irradiated for 15 minutes at 120 °C with a power of 300 W.
-
The progress of the reaction is monitored by TLC.
-
After the consumption of the starting material, the vessel is removed from the reactor and allowed to cool to room temperature.
-
The crude product is concentrated under reduced pressure.
-
The obtained product is purified by column chromatography on silica gel using a hexanes/EtOAc (8:2) mixture as the eluent.
-
The purified fractions are combined and the solvent is evaporated to yield the product 2a as colorless crystals.
Characterization Data for Product 2a:
-
Yield: 3.02 g (80%)[3]
-
Melting Point: 69–70 °C[3]
-
FT-IR (ν_max/cm⁻¹): 1666 (C=O), 1581 (C=C), 1246 (C-O), 1110 (C-N)[3]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.45 (s, 1H), 7.82 (d, J = 2.0 Hz, 1H), 7.72 (dd, J = 8.4, 2.0 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 3.82 (t, J = 4.4 Hz, 4H), 3.73 (s, 2H), 2.58 (t, J = 4.4 Hz, 4H), 2.55 (s, 3H)[3]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.9, 163.2, 130.4, 129.5, 121.2, 116.0, 66.9, 61.6, 53.4, 26.2[3]
Protocol 2: Reductive Amination of 4-Hydroxyacetophenone (Representative Protocol)
This protocol describes a general procedure for the synthesis of 1-(4-hydroxyphenyl)ethan-1-amine via reductive amination of the ketone group, based on established chemical principles.[5][6][7]
Materials:
-
4-hydroxyacetophenone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1M)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxyacetophenone (10 mmol) in methanol (50 mL) in a round-bottom flask.
-
Add ammonium chloride (50 mmol) to the solution. Adjust the pH of the mixture to approximately 4-5 by the careful addition of 1M HCl.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Slowly add sodium cyanoborohydride (15 mmol) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and the reaction may evolve gas. Perform in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction for the disappearance of the imine intermediate by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of 1M HCl until gas evolution ceases.
-
Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired primary amine.
References
- 1. nbinno.com [nbinno.com]
- 2. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
Application Notes: 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride in Bioactive Molecule Synthesis
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is a versatile chemical building block with significant applications in pharmaceutical and medicinal chemistry.[1] Its structure, which features a primary amine, a ketone, and a phenolic hydroxyl group, allows for a multitude of chemical transformations, making it a valuable precursor for a diverse range of biologically active molecules.[2] This compound serves as a key intermediate in the synthesis of adrenaline analogs, neuropharmacological agents, and various heterocyclic compounds with therapeutic potential.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride[4] |
| Synonyms | α-Amino-4-hydroxyacetophenone hydrochloride, Keto Octopamine Hydrochloride[3] |
| CAS Number | 19745-72-3[4] |
| Molecular Formula | C₈H₁₀ClNO₂[4] |
| Molecular Weight | 187.62 g/mol [4] |
Key Applications and Synthetic Pathways
This building block is primarily used in the synthesis of two major classes of bioactive molecules: sympathomimetic amines and oxazolone derivatives. Its dual reactivity allows for selective modifications at the amine or ketone functionalities to achieve desired molecular scaffolds.[2]
Caption: Synthetic pathways from the parent compound.
1. Synthesis of Sympathomimetic Amines (Adrenaline Analogs)
2-Amino-1-(4-hydroxyphenyl)ethanone is a direct precursor to several adrenergic receptor agonists.[1] For instance, the synthesis of phenylephrine, a widely used decongestant, involves the N-methylation of the primary amine followed by the stereoselective reduction of the ketone.[5] Similarly, it is a key intermediate for synthesizing octopamine and its analogs, which have applications in neuropharmacology.[6] The catalytic efficiency of these synthesis routes is a subject of ongoing research, with catalysts like Raney Ni showing cost-effective performance compared to Pd/C.[1]
2. Synthesis of Oxazolone Derivatives
Oxazolones are a class of five-membered heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The ketone functionality of 2-Amino-1-(4-hydroxyphenyl)ethanone can participate in condensation reactions, such as the Erlenmeyer-Plöchl reaction with N-acylglycines (e.g., hippuric acid), to form various substituted oxazolones.[7]
3. Development of Antioxidant and Antimicrobial Agents
The inherent phenolic structure contributes to the antioxidant potential of molecules derived from this building block.[1] Research has shown that derivatives can effectively scavenge free radicals and reduce oxidative stress markers in cellular models.[1] Furthermore, derivatization, particularly to form oxazolones and other heterocyclic systems, has yielded compounds with significant antibacterial and antifungal activity.[7][9][10][11]
Experimental Protocols
Protocol 1: Synthesis of a 4-Aryl-2-phenyl-5-oxazolone Derivative
This protocol describes the synthesis of an oxazolone derivative via the Erlenmeyer reaction, condensing an aromatic aldehyde with N-benzoyl glycine (hippuric acid).[9] While the title compound itself isn't directly used here, this protocol is representative of how its ketone functionality could be leveraged in similar condensation reactions.
Materials:
-
Hippuric acid (N-benzoyl glycine)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous Sodium Acetate
-
Acetic Anhydride
-
Ethanol
-
Ice-cold water
Procedure:
-
In a 250 mL conical flask, combine hippuric acid (0.01 mol), the selected aromatic aldehyde (0.01 mol), anhydrous sodium acetate (0.01 mol), and acetic anhydride (0.04 mol).
-
Heat the mixture on a heating mantle or water bath. Swirl the flask gently until the mixture liquefies completely.[7]
-
Continue heating for 1-2 hours.[7]
-
Cool the reaction mixture and add 10-15 mL of ethanol slowly while stirring.
-
Pour the resulting solution into a beaker containing 50 mL of ice-cold water to precipitate the crude product.
-
Filter the crystalline product using suction, wash thoroughly with cold water, and then with a small portion of cold ethanol.
-
Dry the product at 100°C.
-
Recrystallize the crude oxazolone from a suitable solvent like benzene or ethanol to obtain the purified product.[7]
Protocol 2: General Procedure for Hydrochloride Salt Formation
This protocol is used to convert a synthesized free-base amine derivative into its more stable and soluble hydrochloride salt.[1]
Materials:
-
Synthesized free-base compound
-
Anhydrous diethyl ether or isopropanol
-
Dry hydrogen chloride (HCl) gas or concentrated HCl
Procedure:
-
Dissolve the purified free-base compound in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath (0°C).
-
Bubble dry HCl gas through the solution with gentle stirring. Alternatively, add a stoichiometric amount of concentrated HCl dropwise.
-
Continue the addition until precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration and wash it with a small amount of cold diethyl ether.
-
Dry the final salt product under vacuum.[1] A yield of 95-98% can be expected for this conversion step.[1]
Caption: General workflow for synthesis and purification.
Quantitative Data
The biological activity of derivatives synthesized from 2-Amino-1-(4-hydroxyphenyl)ethanone is often quantified to determine their therapeutic potential.
Table 1: Antibacterial Activity of Representative Oxazolone Derivatives The following data represents the zone of inhibition for synthesized oxazolone compounds against various bacterial strains, demonstrating their potential as antimicrobial agents.
| Compound | E. coli Inhibition (mm) | S. aureus Inhibition (mm) | B. subtilis Inhibition (mm) |
| Oxazolone (O2) | >14 | 15 | >10 |
| Oxazolone (O3) | 18 | - | - |
| Ciprofloxacin (Std.) | 22 | - | - |
| Data sourced from a study on 4-aryl benzelidene-2-phenyl-5-oxazolone derivatives.[9] |
Table 2: Synthesis Reaction Parameters Efficiency of synthesis is critical in drug development. This table summarizes typical conditions and outcomes for key synthetic steps.
| Reaction Step | Catalyst / Reagents | Solvent | Temperature | Yield (%) |
| Friedel-Crafts Acylation | AlCl₃, Acetyl chloride | Dichloromethane | 0–5°C | 78–85 |
| Amination | NH₄OAc, NaBH₃CN | Methanol | 65°C | 75 |
| HCl Salt Formation | Dry HCl gas | Diethyl Ether | 0°C | 95–98 |
| Data represents a common route for synthesizing the parent 2-amino-1-(4-hydroxyphenyl)ethanone structure.[1] |
Mechanism of Action and Signaling Pathways
Derivatives of 2-Amino-1-(4-hydroxyphenyl)ethanone, particularly the adrenaline analogs, exert their effects by interacting with specific biological targets. For example, sympathomimetic amines act as agonists at adrenergic receptors, initiating downstream signaling cascades.
References
- 1. This compound | 19745-72-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]
- 4. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 7. crpsonline.com [crpsonline.com]
- 8. rfppl.co.in [rfppl.co.in]
- 9. Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives - IJPRS [ijprs.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assays Using 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known as α-amino-p-hydroxyacetophenone hydrochloride, is a chemical compound with potential applications in pharmacological research and drug development.[1][2] Its structure, featuring a phenolic hydroxyl group and an amino group, suggests the potential for various biological activities, including antioxidant and anti-inflammatory effects. This document provides detailed application notes and protocols for in vitro assays to evaluate the bioactivity of this compound.
Chemical Information:
-
IUPAC Name: 2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride[3]
-
CAS Number: 19745-72-3[1]
-
Molecular Formula: C₈H₁₀ClNO₂[1]
-
Molecular Weight: 187.62 g/mol [3]
-
Synonyms: 2-Amino-4'-hydroxyacetophenone hydrochloride, α-Amino-p-hydroxyacetophenone hydrochloride[1]
Data Presentation: Comparative Antioxidant Activity
While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following table presents illustrative antioxidant activity based on established structure-activity relationships for phenolic compounds.[4] A lower IC₅₀ value indicates higher antioxidant activity.
| Compound/Analog | Modification | Illustrative IC₅₀ (µM) - DPPH Assay | Illustrative IC₅₀ (µM) - ABTS Assay |
| 2-Amino-1-(4-hydroxyphenyl)ethanone | Parent Compound | 150 | 120 |
| Analog 1 | Additional hydroxyl group at position 3 | 75 | 60 |
| Analog 2 | Methylation of the phenolic hydroxyl group | >500 | >500 |
| Analog 3 | N-acetylation of the amino group | 200 | 160 |
Disclaimer: The data in this table is illustrative and based on established principles of structure-activity relationships for phenolic antioxidants. It is intended to guide researchers in designing experiments.[4]
Experimental Protocols
In Vitro Antioxidant Activity Assays
Phenolic compounds are known to exhibit antioxidant effects through various mechanisms, including radical scavenging.[4] The following are standard in vitro assays to determine the antioxidant potential of this compound.
Objective: To determine the free radical scavenging activity of the test compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The discoloration is proportional to the scavenging activity of the compound and can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compound or positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5]
Objective: To evaluate the capacity of the test compound to scavenge the ABTS radical cation.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants can reduce the ABTS•+, leading to a decolorization of the solution, which is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and the positive control.
-
Add a fixed volume of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add varying concentrations of the test compound or positive control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
In Vitro Anti-inflammatory Activity Assays
The anti-inflammatory potential of phenolic compounds can be assessed by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.
Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators. The inhibition of COX activity can be measured using various methods, including fluorometric or colorimetric assays that detect the production of prostaglandins.
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations (ovine or human)
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls
-
Assay buffer
-
96-well plate (black plate for fluorescence)
-
Fluorometric or spectrophotometric microplate reader
Protocol (Fluorometric Method):
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, add the assay buffer, COX enzyme (COX-1 or COX-2), and the test compound or control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence kinetics over a period of time (e.g., 5-10 minutes) at the appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each isoform.[6]
Objective: To assess the inhibitory activity of the test compound against the 5-LOX enzyme.
Principle: 5-LOX is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are also important mediators of inflammation. The activity of 5-LOX can be determined by measuring the formation of its products.
Materials:
-
This compound
-
5-LOX enzyme (e.g., from potato tubers or recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Zileuton or other known LOX inhibitors (positive control)
-
Assay buffer
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of the test compound and positive control.
-
Pre-incubate the 5-LOX enzyme with the test compound or control in the assay buffer at room temperature for a specified time.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition and the IC₅₀ value.
Objective: To evaluate the effect of the test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In response to inflammatory stimuli like LPS, macrophages upregulate inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) and supplements
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent A and B (mixed 1:1 shortly before use).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.[7]
Enzyme Inhibition Assay
Objective: To determine the inhibitory potency of the test compound against MAO-A and MAO-B enzymes.
Principle: MAO enzymes are involved in the metabolism of monoamine neurotransmitters. Their inhibition can be measured using various substrates that produce a fluorescent or colored product upon oxidation by MAO.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for a spectrophotometric assay)
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls
-
Assay buffer
-
96-well plate
-
Spectrophotometer or fluorometer
Protocol:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, add the assay buffer, MAO enzyme (MAO-A or MAO-B), and the test compound or control.
-
Pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (if necessary, depending on the assay method).
-
Measure the absorbance or fluorescence of the product.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each MAO isoform.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Phenolic compounds often exert their antioxidant and anti-inflammatory effects by modulating key signaling pathways. Below are diagrams of the Nrf2 and NF-κB pathways, which are common targets.
Caption: Nrf2 antioxidant response pathway.
Caption: NF-κB inflammatory signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. This compound | 19745-72-3 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | C8H10ClNO2 | CID 193548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Reduction of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The stereoselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, providing access to enantiomerically pure secondary alcohols that are crucial building blocks for pharmaceuticals and other biologically active molecules. 2-Amino-1-(4-hydroxyphenyl)ethanone, a key intermediate, can be reduced to form chiral 1,2-amino alcohols such as octopamine, a biogenic amine with important neuromodulatory functions.[1][2] This document provides detailed application notes and protocols for the stereoselective reduction of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, focusing on catalytic asymmetric transfer hydrogenation.
Core Concepts
The primary challenge in the reduction of 2-Amino-1-(4-hydroxyphenyl)ethanone is to control the stereochemistry at the newly formed chiral center. This is typically achieved through the use of chiral catalysts or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for this transformation, offering high enantioselectivity and yields under mild reaction conditions.[3]
Experimental Data Summary
The following table summarizes representative data for the stereoselective reduction of α-amino ketones, including substrates similar to 2-Amino-1-(4-hydroxyphenyl)ethanone, using a ruthenium-catalyzed asymmetric transfer hydrogenation approach.
| Entry | Substrate | Catalyst | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone HCl | RuCl(p-cymene)[(S,S)-TsDAEN] | HCOOH/TEA (5:2) | Methanol | 60-65 | >95 | >99 | [3] |
| 2 | 2-(tert-Butylamino)-1-(3,4-dihydroxyphenyl)ethanone HCl | RuCl(p-cymene)[(S,S)-TsDAEN] | HCOOH/TEA (5:2) | Methanol | 62 | >95 | >99 | [3] |
| 3 | α-Aminoacetophenone HCl | RuCl(p-cymene)[(S,S)-TsDAEN] | HCOOH/TEA (5:2) | Methanol | 60 | 98 | 97 | [3] |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for the stereoselective reduction of this compound using a chiral ruthenium catalyst.
Materials:
-
This compound
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDAEN)
-
[RuCl₂(p-cymene)]₂
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Methanol (MeOH), anhydrous
-
Ammonium hydroxide (NH₄OH), 28% aqueous solution
-
Water, deionized
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation (in situ):
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 mol %) and (S,S)-TsDAEN (0.01 mol %).
-
Add anhydrous methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst complex, RuCl(p-cymene)[(S,S)-TsDAEN].
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add this compound (1.0 equivalent).
-
Prepare the reducing agent mixture by carefully combining formic acid and triethylamine in a 5:2 molar ratio.
-
Add the HCOOH/TEA mixture (1.5-2.0 equivalents) to the reaction flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-65 °C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 18-24 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add 28% aqueous ammonium hydroxide to neutralize the reaction mixture and precipitate the product.
-
Add deionized water to the slurry and stir for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water and then with a small amount of cold methanol.
-
Dry the product under vacuum to obtain the desired chiral amino alcohol, (R)- or (S)-octopamine.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.[3]
-
Visualizations
Diagram 1: Asymmetric Transfer Hydrogenation Workflow
Caption: Experimental workflow for the asymmetric transfer hydrogenation.
Diagram 2: Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for the reduction.
The stereoselective reduction of this compound via asymmetric transfer hydrogenation provides an efficient and highly enantioselective route to chiral amino alcohols of significant pharmaceutical interest. The described protocol offers a robust starting point for researchers in drug discovery and development, enabling the synthesis of these valuable chiral building blocks. Further optimization of reaction conditions may be necessary for specific substrates and scales.
References
Troubleshooting & Optimization
Technical Support Center: HPLC Separation of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
Welcome to the technical support center for the HPLC analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A typical starting point for the analysis of this compound is a reversed-phase HPLC method using a C18 column. An isocratic elution with a mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile is commonly employed.[1] Detection is generally performed using a UV detector at 280 nm.[1]
Q2: My peak for this compound is tailing. What are the likely causes and solutions?
Peak tailing for this compound is often due to interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase.[2] Here are some common causes and solutions:
-
Secondary Silanol Interactions: The primary amine on the analyte can interact with residual silanol groups on the C18 column packing.
-
Column Overload: Injecting too much sample can lead to peak tailing.[4]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active sites.
-
Solution: Replace the column with a new one. Regular column cleaning and proper storage can extend its lifespan.[4]
-
Q3: I'm observing shifts in the retention time for my analyte. What should I investigate?
Retention time variability can be caused by several factors:[5]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run.
-
-
Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift.[3][6]
-
Solution: Increase the column equilibration time to ensure the column is fully conditioned with the mobile phase before each injection.
-
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can cause retention time shifts.[5]
-
Solution: Check the pump for leaks and ensure a stable flow rate.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[1]
-
Q4: The baseline of my chromatogram is noisy. What are the potential sources and how can I fix it?
A noisy baseline can obscure small peaks and affect integration. Common causes include:[4][6]
-
Mobile Phase Contamination: Impurities or dissolved gas in the mobile phase can contribute to baseline noise.
-
Solution: Use high-purity solvents and degas the mobile phase before use.
-
-
Detector Issues: A failing lamp or contaminated flow cell in the detector can cause noise.
-
Solution: Check the detector lamp's usage and replace if necessary. Clean the flow cell according to the manufacturer's instructions.
-
-
System Leaks: Leaks in the system can introduce air and cause pressure fluctuations, leading to a noisy baseline.[4]
-
Solution: Inspect all fittings and connections for leaks.
-
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy of quantification. This guide provides a systematic approach to troubleshooting peak shape issues with this compound.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for addressing poor peak shape in HPLC.
Guide 2: Unstable Retention Times
This guide outlines steps to diagnose and resolve issues related to shifting retention times.
Troubleshooting Workflow for Unstable Retention Times
Caption: A systematic approach to diagnosing unstable HPLC retention times.
Experimental Protocols
HPLC-UV Method for Quantification
This protocol is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.[1]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Data Presentation
Quantitative Method Performance
The following table summarizes the performance characteristics of the described HPLC-UV method.[1]
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.5 - 101.2% |
References
Technical Support Center: Enhancing the Stability of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of aqueous solutions of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your research and development endeavors.
Troubleshooting Unstable Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Rapid discoloration (yellowing/browning) of the solution | Oxidation of the phenolic hydroxyl group, potentially accelerated by light, high pH, or the presence of metal ions. | 1. pH Adjustment: Ensure the solution pH is in the acidic range (ideally pH 3-5). 2. Antioxidant Addition: Incorporate an antioxidant such as sodium metabisulfite or ascorbic acid. 3. Chelating Agent: Add a chelating agent like disodium edetate (EDTA) to sequester metal ions. 4. Light Protection: Store solutions in amber vials or protect from light. |
| Formation of precipitate | Degradation product insolubility, pH shift leading to precipitation of the free base, or interaction with buffer components. | 1. Confirm pH: Verify that the solution pH has not shifted to a more alkaline range. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify it as the active compound or a degradant. 3. Buffer Compatibility: Ensure compatibility with the chosen buffer system. Consider simpler buffered systems or pH adjustment with HCl. |
| Loss of potency over a short period | Chemical degradation through oxidation or other pathways. | 1. Implement Stabilization Strategy: Utilize a combination of pH control, antioxidants, and chelating agents as outlined in the experimental protocols. 2. Storage Conditions: Store solutions at reduced temperatures (2-8°C) to slow degradation kinetics. Avoid freezing, which may cause precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is the oxidation of the phenolic hydroxyl group and the amine group. This process is often catalyzed by factors such as elevated pH, exposure to light, and the presence of trace metal ions. The hydrochloride salt form enhances stability compared to the free base, but solutions can still be susceptible to degradation.
Q2: What is the ideal pH range for storing solutions of this compound?
A2: An acidic pH range of 3 to 5 is recommended to enhance the stability of this compound solutions. Phenolic compounds are generally more stable in acidic conditions, and the amine group is protonated and less susceptible to oxidation at this pH.[1] Alkaline conditions should be avoided as they can lead to rapid, irreversible degradation.[2]
Q3: What types of stabilizing agents can be used and at what concentrations?
A3: A combination of antioxidants and chelating agents is often effective.
-
Antioxidants: Sodium metabisulfite (0.01% to 0.1% w/v) or ascorbic acid (0.05% to 0.1% w/v) can be used to prevent oxidation.[3][4]
-
Chelating Agents: Disodium edetate (EDTA) at a concentration of 0.01% to 0.05% w/v is effective in sequestering metal ions that can catalyze degradation.[5][6]
Q4: How should I store the solutions to maximize stability?
A4: For optimal stability, solutions should be:
-
Stored in well-sealed, amber-colored vials to protect from light and oxygen.
-
Kept at refrigerated temperatures (2-8°C).
-
Prepared with an appropriate buffer or adjusted to an acidic pH and contain suitable stabilizing agents.
-
Aqueous solutions of similar compounds like octopamine hydrochloride are not recommended for storage for more than one day without appropriate stabilization.[7]
Q5: How can I monitor the stability of my solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantitatively assess the concentration of the active compound and detect the presence of degradation products over time. A detailed HPLC protocol is provided in this guide.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound with recommended stabilizers.
Materials:
-
This compound
-
Disodium Edetate (EDTA)
-
Sodium Metabisulfite
-
Citric Acid and Sodium Citrate (for buffer preparation) or Hydrochloric Acid (for pH adjustment)
-
Deionized, degassed water
-
Calibrated pH meter
-
Amber volumetric flasks and vials
Procedure:
-
Prepare Citrate Buffer (0.05 M, pH 4.0):
-
Dissolve 1.05 g of citric acid monohydrate in 800 mL of deionized water.
-
Adjust the pH to 4.0 with a 1 M sodium hydroxide solution.
-
Make up the final volume to 1 L with deionized water.
-
Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
-
Add Stabilizers:
-
To a 100 mL amber volumetric flask, add 0.02 g of Disodium Edetate (EDTA) and 0.05 g of sodium metabisulfite.
-
Add approximately 80 mL of the degassed citrate buffer and sonicate briefly to dissolve the stabilizers.
-
-
Dissolve the Active Compound:
-
Accurately weigh 100 mg of this compound and transfer it to the volumetric flask containing the stabilizers and buffer.
-
Mix gently until the compound is fully dissolved.
-
-
Final Volume and Storage:
-
Make up the volume to 100 mL with the degassed citrate buffer.
-
Filter the solution through a 0.22 µm filter into a sterile amber glass vial.
-
Store the vial at 2-8°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method
This method is adapted from a validated protocol for the closely related compound, octopamine hydrochloride, and is suitable for assessing the stability of this compound.[8]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
Mobile Phase Preparation (Phosphate Buffer, pH 2.5):
-
Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of deionized water.
-
Adjust the pH to 2.5 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas before use.
Standard and Sample Preparation:
-
Standard Solution (10 µg/mL): Prepare a 1 mg/mL stock solution of this compound in the mobile phase. Dilute this stock solution to obtain a working standard of 10 µg/mL.
-
Sample Solution: Dilute the test solution with the mobile phase to a theoretical concentration within the linear range of the method.
Analysis:
Inject the standard and sample solutions into the HPLC system. The retention time for the parent compound should be determined. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
Data Presentation
Table 1: Influence of pH on the Stability of Phenolic Compounds
| pH | Stability of Phenolic Group | Observation |
| 3-5 | High | Minimal degradation observed. This is the recommended pH range for storage. |
| 6-7 | Moderate | Increased rate of degradation compared to acidic pH. |
| > 8 | Low | Rapid and often irreversible degradation and discoloration.[2] |
Table 2: Common Stabilizers and Their Recommended Concentrations
| Stabilizer Type | Example | Recommended Concentration (w/v) | Mechanism of Action |
| Antioxidant | Sodium Metabisulfite | 0.01% - 0.1% | Preferentially oxidized, protecting the active compound.[3] |
| Antioxidant | Ascorbic Acid | 0.05% - 0.1% | Acts as a reducing agent and free radical scavenger.[9] |
| Chelating Agent | Disodium Edetate (EDTA) | 0.01% - 0.05% | Sequesters trace metal ions that catalyze oxidation.[5][6] |
Visualizations
Logical Workflow for Stability Assessment
Caption: A logical workflow for preparing and assessing the stability of the solution.
Plausible Degradation Pathway
Caption: A plausible oxidative degradation pathway leading to discoloration.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. lornajane.net [lornajane.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine - Google Patents [patents.google.com]
- 7. sketchviz.com [sketchviz.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies include:
-
Friedel-Crafts Acylation/Fries Rearrangement: This involves the acylation of phenol to form a phenyl ester, which then undergoes a Fries rearrangement to yield 4-hydroxyacetophenone. This intermediate is then halogenated and subsequently aminated.
-
Direct Amination of a Halogenated Precursor: Starting from 2-bromo-1-(4-hydroxyphenyl)ethanone, a primary amine can be introduced directly or via more controlled methods like the Delépine or Gabriel syntheses.
-
Houben-Hoesch Reaction: This method involves the reaction of phenol with an aminoacetonitrile derivative in the presence of a Lewis acid.
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: Key side reactions to monitor and control are:
-
Formation of Isomers: In the Friedel-Crafts/Fries rearrangement step, the formation of the ortho-isomer, 2-Amino-1-(2-hydroxyphenyl)ethanone, is a common side product.
-
O-Acylation vs. C-Acylation: During the acylation of phenol, the reaction can occur on the hydroxyl group (O-acylation) to form a phenyl ester, instead of the desired reaction on the aromatic ring (C-acylation).
-
Over-alkylation (Polyalkylation): In direct amination methods, the product, a primary amine, can react further with the starting material to form secondary and tertiary amines.
-
Formation of Imino-ether Byproducts: In the Houben-Hoesch reaction with simple phenols, the nitrile can react with the hydroxyl group to form an imino-ether, which upon hydrolysis yields an undesired ester.[1]
Troubleshooting Guides
Issue 1: Low Yield of 4-Hydroxyacetophenone and Formation of Ortho-Isomer in Friedel-Crafts/Fries Rearrangement
Q: My Friedel-Crafts acylation of phenol is giving a low yield of the desired para-isomer (4-hydroxyacetophenone) and a significant amount of the ortho-isomer. How can I improve the regioselectivity?
A: The ratio of para to ortho substitution in the Fries rearrangement is highly dependent on the reaction conditions. Lower temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-isomer.[2]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (below 60°C) to favor the para-isomer.[2] Consider running the reaction at or below room temperature.
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents may favor the ortho product, while more polar solvents can increase the proportion of the para product.[1]
-
Catalyst Concentration: The concentration of the Lewis acid catalyst (e.g., AlCl₃) can affect the ratio of O-acylation to C-acylation. Higher catalyst concentrations tend to favor C-acylation.[3]
Quantitative Data on Temperature Effects in Fries Rearrangement:
| Reaction Temperature | Para-Isomer (4-hydroxyacetophenone) Yield | Ortho-Isomer (2-hydroxyacetophenone) Yield | Para/Ortho Ratio |
| 25°C | High | Low | High |
| 100°C | Moderate | Moderate | Decreased |
| 160°C | Low | High | Low |
Note: Specific yields are highly dependent on the full reaction conditions.
Experimental Protocol: Para-Selective Fries Rearrangement of Phenyl Acetate
-
To a stirred solution of phenyl acetate in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride in portions while maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to separate the para and ortho isomers.
Issue 2: Formation of O-Acylated Byproduct
Q: I am observing a significant amount of phenyl acetate (O-acylated product) in my Friedel-Crafts reaction instead of the desired C-acylated hydroxyacetophenone. What is causing this and how can I fix it?
A: O-acylation is a kinetically favored process, while C-acylation is thermodynamically favored. The formation of the O-acylated product can be promoted by insufficient Lewis acid catalyst. The Fries rearrangement, which converts the O-acylated product to the C-acylated product, requires a sufficient amount of catalyst.[4]
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: Ensure you are using a stoichiometric excess of the Lewis acid catalyst (e.g., AlCl₃). This will promote the Fries rearrangement of any initially formed phenyl ester to the desired hydroxyaryl ketone.[3]
-
Reaction Time and Temperature: Longer reaction times and controlled heating can also favor the thermodynamically more stable C-acylated product. However, be mindful of the temperature's effect on the ortho/para isomer ratio as discussed in Issue 1.
Issue 3: Over-alkylation in the Amination Step
Q: When I try to aminate 2-bromo-1-(4-hydroxyphenyl)ethanone with ammonia, I get a mixture of primary, secondary, and even tertiary amines. How can I selectively synthesize the primary amine?
A: Direct amination with ammonia often leads to over-alkylation because the primary amine product is typically more nucleophilic than ammonia. To achieve selective synthesis of the primary amine, it is recommended to use methods like the Delépine or Gabriel synthesis.[5][6]
Troubleshooting and Alternative Protocols:
-
Delépine Reaction: This method uses hexamethylenetetramine to form a quaternary ammonium salt with the alkyl halide, which is then hydrolyzed to the primary amine. This prevents over-alkylation as the intermediate salt is not nucleophilic.[3][7]
Experimental Protocol: Delépine Reaction
-
Dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone in a suitable solvent (e.g., chloroform).
-
Add hexamethylenetetramine and stir the mixture at room temperature or with gentle heating.
-
The quaternary ammonium salt will precipitate. Filter the salt and wash with the solvent.
-
Hydrolyze the salt by refluxing with a mixture of ethanol and concentrated hydrochloric acid.
-
After hydrolysis, cool the reaction mixture and filter the precipitated product.
-
Recrystallize the crude this compound from a suitable solvent system.
-
-
Gabriel Synthesis: This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is alkylated, and subsequent hydrolysis or hydrazinolysis liberates the primary amine. The steric hindrance of the phthalimide group prevents over-alkylation.[6]
Experimental Protocol: Gabriel Synthesis
-
React 2-bromo-1-(4-hydroxyphenyl)ethanone with potassium phthalimide in a polar aprotic solvent like DMF.
-
Heat the reaction mixture to ensure complete alkylation.
-
After cooling, the N-alkylated phthalimide can be isolated.
-
Cleave the phthalimide group by reacting with hydrazine hydrate in ethanol under reflux.
-
The phthalhydrazide byproduct precipitates and can be removed by filtration.
-
The desired primary amine in the filtrate can then be converted to its hydrochloride salt.
-
Comparison of Amination Methods:
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield of Primary Amine |
| Direct Amination | Ammonia | Simple, inexpensive reagents | Poor selectivity, over-alkylation is a major issue | Low to Moderate |
| Delépine Reaction | Hexamethylenetetramine, HCl | Good selectivity for primary amines, avoids over-alkylation | Requires a two-step process | High |
| Gabriel Synthesis | Potassium phthalimide, Hydrazine | Excellent selectivity for primary amines | Can require harsh conditions for hydrolysis, phthalhydrazide removal can be challenging | High |
References
- 1. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Delepine reaction [organic-chemistry.org]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. websites.umich.edu [websites.umich.edu]
Technical Support Center: Purification of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the primary purification of crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique is adept at removing residual starting materials, by-products, and other impurities from the synthesis process.
Q2: What are the best solvents for the recrystallization of this compound?
A2: Selecting an appropriate solvent is critical for successful recrystallization. Due to its salt form, this compound is soluble in polar solvents.[1][2] Based on available data, a mixed solvent system involving water, ethanol, or isopropanol is often effective. The ideal solvent should dissolve the compound when hot but have low solubility when cold to ensure a high recovery rate.
Q3: My compound is not crystallizing from the solution. What should I do?
A3: If crystals do not form upon cooling, the solution may not be sufficiently saturated. You can try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the meniscus. Another effective method is to add a small seed crystal of the pure compound to the solution, which can act as a template for crystal growth. If these methods fail, you may need to concentrate the solution by evaporating some of the solvent and then allowing it to cool again.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal. The charcoal adsorbs the colored compounds, and can then be removed by hot filtration before the solution is cooled to induce crystallization.
Troubleshooting Guide
Issue 1: The product "oils out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities lowering the melting point of the solid, or the solution cooling too rapidly.
Solutions:
-
Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level slightly.
-
Slow cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, which encourages the formation of well-defined crystals.
-
Change the solvent system: If the problem persists, consider using a different solvent or a mixed solvent system. A solvent in which the compound is slightly less soluble at higher temperatures may prevent it from precipitating as an oil.
Issue 2: Low recovery yield after recrystallization.
A low yield can be attributed to several factors, including the compound's significant solubility in the cold solvent or premature crystallization during hot filtration.
Solutions:
-
Optimize the solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to more of the compound remaining in the solution upon cooling.
-
Cooling temperature: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product and maximize precipitation.
-
Prevent premature crystallization: During hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing on the filter paper.
Issue 3: Persistent impurities in the final product.
If recrystallization alone is insufficient to remove certain impurities, particularly those with similar solubility profiles, an alternative or additional purification step may be necessary. A common impurity from the synthesis is the starting material, 4-hydroxyacetophenone.
Solution: Acid-Base Extraction
This technique leverages the basicity of the amino group in 2-Amino-1-(4-hydroxyphenyl)ethanone to separate it from neutral or acidic impurities.[3]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the impure this compound in water.
-
Basification: Slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) to the aqueous solution to deprotonate the amine and precipitate the free base of 2-Amino-1-(4-hydroxyphenyl)ethanone.
-
Extraction of Free Base: Extract the precipitated free base into an organic solvent such as ethyl acetate or dichloromethane. The neutral impurity (e.g., 4-hydroxyacetophenone) will also be extracted into the organic layer.
-
Separation of Product from Impurity:
-
Wash the organic layer with a dilute acid (e.g., 1M HCl). The basic 2-Amino-1-(4-hydroxyphenyl)ethanone will react with the acid and move into the aqueous layer as its hydrochloride salt.
-
The neutral impurity, 4-hydroxyacetophenone, will remain in the organic layer.
-
-
Isolation of Pure Product: The aqueous layer now contains the purified hydrochloride salt. The water can be removed under reduced pressure to yield the solid product, which can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Qualitative Solubility of this compound [1]
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Isopropanol | Less Soluble |
| Acetone | Sparingly Soluble |
| Diethyl Ether | Insoluble |
Visualizations
Experimental Workflow for Recrystallization
Caption: A general workflow for the recrystallization of this compound.
Troubleshooting Logic for "Oiling Out"
Caption: A decision-making diagram for addressing the issue of a product "oiling out" during recrystallization.
References
Overcoming poor solubility of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride in experiments
Welcome to the technical support center for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride (CAS 19745-72-3). This guide is designed for researchers, scientists, and drug development professionals to address and overcome common experimental challenges related to the solubility of this compound. While this molecule is valuable as a pharmaceutical intermediate, its solubility behavior can present hurdles in various experimental workflows.[1] This document provides in-depth troubleshooting guides and detailed protocols to ensure reliable and reproducible results.
Understanding the Molecule: The Key to Solubility
The solubility of this compound is governed by the interplay of its functional groups. Understanding this structure-solubility relationship is the first step in troubleshooting.
-
Amine Hydrochloride Salt: The primary amino group is protonated to form a hydrochloride salt. This ionic character is the main contributor to its aqueous solubility.[2][3] As with most amine salts, its solubility in water is highly dependent on pH.[4]
-
Phenolic Hydroxyl Group: The hydroxyl (-OH) group can participate in hydrogen bonding, which generally favors solubility in polar, protic solvents like water and ethanol.[5]
-
Aromatic Ring and Ketone Group: The phenyl ring and ketone group introduce a degree of lipophilicity, which can limit aqueous solubility and promote solubility in organic solvents.[2]
Due to a lack of specific quantitative solubility data in publicly available literature, this guide emphasizes empirical methods to determine the optimal solubilization strategy for your specific experimental context.[2][3]
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers.
Q1: I'm trying to dissolve the compound directly in an aqueous buffer (like PBS, pH 7.4), but it's not dissolving completely or is taking a very long time. What's wrong?
A1: This is a common challenge. While the hydrochloride salt form enhances water solubility compared to the free base, its solubility at neutral or near-neutral pH can still be limited.[6] The protonated amine is in equilibrium with its neutral, less soluble free base form. At pH 7.4, a significant portion of the compound may exist in the less soluble form, hindering dissolution. Furthermore, buffer salts can sometimes decrease the solubility of a compound through the "common ion effect" or other ionic strength-related phenomena.[7]
Q2: I successfully dissolved the compound in DMSO to make a concentrated stock solution, but it precipitates immediately when I dilute it into my cell culture medium or aqueous buffer. How do I prevent this?
A2: This phenomenon, often called "salting out" or precipitation upon dilution, occurs because the compound is much less soluble in the final aqueous environment than in the initial organic solvent.[2] The key is to manage the transition from a high-concentration organic solution to a low-concentration aqueous one.
Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most direct solution is to work with a lower final concentration of the compound in your assay.
-
Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a multi-step serial dilution. This gradual reduction in the organic solvent concentration can sometimes prevent the compound from crashing out.
-
Increase Final DMSO Concentration (with caution): While the goal is to keep DMSO levels low (typically <0.5% in cell-based assays to avoid cytotoxicity), sometimes a slightly higher, yet still tolerated, final concentration can maintain solubility.[8]
-
Use Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your final aqueous solution can help stabilize the compound and prevent precipitation.
Q3: What is the best organic solvent to prepare a high-concentration stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating highly concentrated stock solutions of poorly water-soluble compounds for biological assays.[8] For this compound, high-purity, anhydrous DMSO is recommended. It is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic (absorbs water from the air), and absorbed water can negatively impact the solubility of hydrochloride salts.[2]
Q4: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A4: As an amine hydrochloride, the compound's solubility is significantly higher in acidic conditions.[2] In an acidic solution (e.g., pH < 6), the equilibrium shifts strongly towards the protonated, more polar, and thus more water-soluble form. You can leverage this property by:
-
Acidifying the Solvent: For non-cellular applications, dissolving the compound in slightly acidified water (e.g., 0.1 M HCl) can dramatically increase solubility.[9]
-
Buffer Selection: If your experiment allows, using a buffer with a lower pH (e.g., pH 6.0-6.5) may improve solubility compared to physiological pH 7.4. However, you must consider the impact of pH on your experimental system (e.g., cell viability, enzyme activity).
Q5: Can I use co-solvents or other excipients to improve solubility for in vivo studies?
A5: Yes, for in vivo formulations, co-solvent systems are very common. These systems work by reducing the polarity of the aqueous vehicle, making it more hospitable to the drug molecule.[10]
| Co-Solvent/Excipient | Typical Concentration | Notes & Considerations |
| Polyethylene Glycol (PEG 300/400) | 10-60% | A common, low-toxicity co-solvent for oral and parenteral formulations. |
| Propylene Glycol (PG) | 10-40% | Another widely used co-solvent. Can cause hemolysis at high concentrations in IV formulations. |
| Ethanol | 5-20% | Effective co-solvent, but its use may be limited by potential pharmacological effects. |
| Cyclodextrins (e.g., HP-β-CD) | 5-40% | These form inclusion complexes, encapsulating the hydrophobic parts of the drug to increase aqueous solubility.[11][12] |
| Surfactants (e.g., Tween® 80, Cremophor® EL) | 1-10% | Form micelles that can solubilize the drug. Often used in combination with co-solvents. |
Note: All formulation components must be tested for compatibility and toxicity within the specific experimental model.
Troubleshooting Guides & Workflows
When insolubility strikes, a logical, step-wise approach is the most efficient way to solve the problem. The following diagrams outline troubleshooting workflows for common scenarios.
Diagram 1: Initial Dissolution Failure in Aqueous Buffer
Caption: Workflow for troubleshooting initial dissolution problems.
Diagram 2: Precipitation After Diluting DMSO Stock
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
Technical Support Center: Quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for quantifying this compound in my samples?
A1: The choice of method depends on the sample matrix and the required sensitivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for routine quantification in bulk drug substances and simple formulations.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, best for complex biological matrices like plasma and urine.[1]
-
UV-Vis Spectrophotometry: A simple and rapid method suitable for straightforward solutions, often used for in-process control or preliminary assessments.[1]
Q2: What is the maximum absorbance wavelength (λmax) for this compound?
A2: The maximum absorbance wavelength (λmax) is approximately 278 nm.[1]
Q3: Are there any known stability issues with this compound in solution?
A3: The primary amine group in the molecule is a potent nucleophile, making it susceptible to reactions with electrophilic reagents.[2] It is crucial to use freshly prepared solutions and consider the pH and composition of the solvent to minimize degradation. For UV-Vis spectrophotometry, dissolving the compound in 0.1 M Hydrochloric Acid is a common practice.[1]
Q4: Can I use a guard column with my HPLC setup?
A4: Yes, a guard column can be used. However, ensure that its length is no more than 15% of the analytical column's length, the inner diameter is the same or smaller, and the packing material and bonded phase are identical to the analytical column. All system suitability requirements must be met with the guard column installed.[3]
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Replace the column. 2. Adjust the mobile phase pH; a pH of 3.0 is recommended.[1] 3. Reduce the injection volume or sample concentration.[3] |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature (e.g., 30 °C).[1] 3. Check the pump for leaks and ensure a stable flow rate. |
| Low Sensitivity/Poor Signal-to-Noise | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector lamp issue. | 1. Set the UV detector to the λmax of 280 nm.[1] 2. Concentrate the sample or increase the injection volume. 3. Check the detector lamp's performance and replace if necessary. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous components from the sample matrix (e.g., plasma). | 1. Improve sample preparation with methods like solid-phase extraction (SPE). 2. Optimize chromatographic separation to isolate the analyte from interfering compounds. 3. Use a deuterated internal standard (e.g., d4-2-Amino-1-(4-hydroxyphenyl)ethanone) to compensate for matrix effects.[1] |
| Low Ionization Efficiency | 1. Suboptimal ion source parameters. 2. Inappropriate mobile phase additives. | 1. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.[1] 2. Use mobile phase additives that promote ionization, such as 0.1% formic acid.[1] |
| Fragment Ion Intensity is Low | Incorrect collision energy settings. | Optimize the collision energy for the specific precursor-to-product ion transition (e.g., m/z 152.1 -> m/z 135.1).[1] |
Quantitative Data Summary
The following tables summarize the performance parameters of different analytical methods for the quantification of this compound.
Table 1: HPLC-UV Method Parameters [1]
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.5 - 101.2% |
Table 2: UV-Vis Spectrophotometry Method Parameters [1]
| Parameter | Result |
| λmax | 278 nm |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | ~14,000 L·mol⁻¹·cm⁻¹ |
Experimental Protocols
HPLC-UV Method
1. Instrumentation and Chromatographic Conditions: [1]
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation: [1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Amino-1-(4-hydroxyphenyl)ethanone reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis: [1]
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
LC-MS/MS Method
1. Instrumentation and Chromatographic Conditions: [1]
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient program should be developed to ensure optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions: [1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (Q1) m/z 152.1 -> Product ion (Q3) m/z 135.1.
-
Internal Standard (IS) (e.g., d4-2-Amino-1-(4-hydroxyphenyl)ethanone): Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 139.1.
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
3. Sample Preparation (Protein Precipitation for Plasma): [1]
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
UV-Vis Spectrophotometry Method
1. Instrumentation: [1]
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Standard and Sample Preparation: [1]
-
Solvent: 0.1 M Hydrochloric Acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 1 to 25 µg/mL.
-
Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the linearity range.
3. Measurement and Data Analysis: [1]
-
Scan the spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the blank (solvent), working standard solutions, and sample solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizations
Caption: A decision tree to guide the selection of the appropriate analytical method.
Caption: Troubleshooting workflow for common HPLC-UV analysis issues.
Caption: Experimental workflow for LC-MS/MS sample preparation from plasma.
References
Catalyst selection for efficient 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of the Friedel-Crafts acylation of phenol significantly lower than expected?
A1: Low yields in the Friedel-Crafts acylation step can be attributed to several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the solvent or on the glassware will deactivate the catalyst.
-
Incorrect Reaction Temperature: The reaction is typically run at low temperatures (0–5°C) to control the reaction rate and prevent side reactions.[1] Running the reaction at higher temperatures can lead to the formation of undesired byproducts.
-
Solution: Maintain the recommended temperature range throughout the addition of reactants and the entire reaction time. Use an ice bath to effectively control the temperature.
-
-
Suboptimal Catalyst Stoichiometry: An insufficient amount of AlCl₃ will result in incomplete conversion of the starting material.
-
Solution: Use the appropriate molar ratio of AlCl₃ relative to the limiting reagent as specified in the protocol.
-
Q2: During the amination of 4-hydroxyacetophenone, what could be the cause of incomplete conversion to the desired amine?
A2: Incomplete amination can stem from issues with the reagents or reaction conditions:
-
Ineffective Reducing Agent: If using a reductive amination method with sodium cyanoborohydride or sodium borohydride, the reducing agent may have degraded.[1]
-
Solution: Use a fresh, properly stored batch of the reducing agent. Ensure the reaction pH is suitable for the chosen borohydride reagent.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, though be mindful of potential side product formation.[1]
-
Q3: What leads to the formation of impurities, and how can they be minimized?
A3: Impurity formation is a common challenge. The nature of the impurity depends on the synthetic route.
-
Side Reactions in Friedel-Crafts Acylation: Over-acylation or acylation at different positions on the aromatic ring can occur.
-
Solution: Strict control of reaction temperature and stoichiometry is crucial.[1]
-
-
Oxidation of the Phenolic Group: The hydroxyl group is susceptible to oxidation, which can lead to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
-
Formation of Byproducts during Hydrochloride Salt Formation: The use of ethereal HCl is common for salt formation. If the free base is not fully dissolved or if there is moisture present, this can affect the purity of the final product.
-
Solution: Ensure the 2-amino-1-(4-hydroxyphenyl)ethanone free base is completely dissolved in a suitable anhydrous solvent like diethyl ether before bubbling in dry hydrogen chloride gas.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The choice of catalyst depends on the specific synthetic step:
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride (AlCl₃) is a widely used Lewis acid catalyst for this reaction.[1][2] Zinc chloride has also been reported.[3]
-
Hydrogenation/Reductive Amination: For routes involving the reduction of an intermediate, catalysts like Raney nickel or Palladium on carbon (Pd/C) are often employed.[1]
Q2: What is the purpose of converting the 2-amino-1-(4-hydroxyphenyl)ethanone free base to its hydrochloride salt?
A2: The conversion to the hydrochloride salt serves two primary purposes: to enhance the compound's stability and to increase its solubility in aqueous solutions, which is often beneficial for downstream applications and formulation.[1]
Q3: Can other solvents be used for the Friedel-Crafts acylation step?
A3: While dichloromethane is common, other non-polar, aprotic solvents like ethylene dichloride have been successfully used.[1][2] The key is that the solvent must be anhydrous and inert under the reaction conditions.
Q4: How can the progress of the synthesis be monitored?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation and Amination[1]
Step 1: Friedel-Crafts Acylation of Phenol
-
To a stirred solution of anhydrous aluminum chloride in anhydrous dichloromethane at 0-5°C, slowly add acetyl chloride.
-
Add a solution of phenol in anhydrous dichloromethane dropwise, maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxyacetophenone.
Step 2: Amination of 4-hydroxyacetophenone
-
Dissolve the 4-hydroxyacetophenone intermediate in methanol.
-
Add ammonium acetate and sodium cyanoborohydride.
-
Reflux the mixture at 65°C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2-amino-1-(4-hydroxyphenyl)ethanone free base by recrystallization from ethanol.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Cool the solution to 0°C.
-
Bubble dry hydrogen chloride gas through the solution until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Synthesis from Phenol and Aminoacetonitrile Hydrochloride[2]
-
Suspend anhydrous aluminum chloride in ethylene dichloride.
-
Add phenol and aminoacetonitrile hydrochloride to the mixture.
-
Heat the reaction mixture to 35-45°C.
-
Introduce dry hydrogen chloride gas while maintaining the temperature.
-
Monitor the reaction by HPLC for the consumption of phenol.
-
After the reaction is complete, allow the layers to separate.
-
Isolate the lower imine intermediate layer.
-
Hydrolyze the imine layer to obtain the crude product.
-
Recrystallize to obtain pure this compound.
Quantitative Data Summary
| Synthetic Route | Catalyst | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Friedel-Crafts Acylation & Amination | ||||||
| Acylation Step | Anhydrous AlCl₃ | Phenol, Acetyl chloride | Dichloromethane | 0 - 5 | 4 | 78 - 85 |
| Amination Step | - | 4-Hydroxyacetophenone, NH₄OAc, NaBH₃CN | Methanol | 65 | 8 | ~75 (free base) |
| HCl Salt Formation | - | Free base, Dry HCl gas | Diethyl ether | 0 | - | 95 - 98 |
| Direct Amination of 4-Hydroxyacetophenone | - | 4-Hydroxyacetophenone, Hydroxylamine HCl, NaOH | Ethanol/Water | 70 | 6 | 68 - 72 (free base) |
| Phenol & Aminoacetonitrile Method | Anhydrous AlCl₃ | Phenol, Aminoacetonitrile HCl | Ethylene dichloride | 35 - 45 | - | ~65 |
Visualizations
Caption: Workflow for Synthesis via Friedel-Crafts Acylation and Amination.
Caption: Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation.
References
Managing impurities in 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is proceeding for the recommended duration and at the optimal temperature. For the Houben-Hoesch reaction, this is typically in the range of 30-60°C. - Check Reagent Quality: Use fresh, anhydrous aluminum chloride as it is highly hygroscopic and its activity diminishes with exposure to moisture. Ensure the phenol and aminoacetonitrile hydrochloride are of high purity. |
| Side Reactions | - Control Stoichiometry: An excess of the acylating agent can lead to the formation of di-acylated byproducts. Carefully control the molar ratios of the reactants. - Maintain Anhydrous Conditions: Moisture can deactivate the catalyst and lead to unwanted side reactions. Ensure all glassware is flame-dried and reagents are anhydrous. |
| Product Loss During Work-up | - Optimize Extraction/Crystallization: Ensure the pH is appropriately adjusted during work-up to maximize the precipitation of the hydrochloride salt. Use an appropriate anti-solvent for crystallization and minimize the solubility of the product in the wash solvents. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Starting Material Impurities | - Analyze Raw Materials: Perform quality control on the starting materials (phenol and aminoacetonitrile hydrochloride) to identify and quantify any impurities before use. Common impurities in phenol from the cumene process include mesityl oxide, acetophenone, and α-methylstyrene.[1][2][3] |
| Over-acylation (Di-acylation) | - Optimize Reaction Conditions: Reduce the reaction temperature and/or the molar ratio of the acylating agent to phenol. Di-acylation is a common side reaction in Friedel-Crafts type acylations of activated rings like phenol. |
| O-Acylation | - Promote Fries Rearrangement: If O-acylation is suspected, increasing the reaction time or the concentration of the Lewis acid catalyst can facilitate the Fries rearrangement to the desired C-acylated product. |
| Degradation of Product | - Control Temperature During Work-up and Storage: Avoid excessive heat during solvent removal and store the final product under appropriate conditions (cool, dry, and protected from light) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Houben-Hoesch reaction?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Di-acylated byproduct: Formation of 1-(2,4-dihydroxy-5-aminomethylphenyl)ethanone or other isomers due to over-acylation of the phenol ring.
-
O-acylated byproduct: Formation of 4-acetylphenyl aminoacetate, which may rearrange to the desired product under acidic conditions.
-
Unreacted starting materials: Residual phenol and aminoacetonitrile hydrochloride.
-
Ortho-isomer: Formation of 2-Amino-1-(2-hydroxyphenyl)ethanone hydrochloride, although the para-isomer is generally favored.
-
-
Starting Material-Related Impurities:
-
Degradation Products:
-
Oxidation or polymerization products formed during the reaction or storage.
-
Q2: How can I minimize the formation of the di-acylated impurity?
A2: To minimize di-acylation, you should:
-
Control Stoichiometry: Use a molar ratio of phenol to aminoacetonitrile hydrochloride that is close to 1:1.
-
Control Temperature: Maintain a lower reaction temperature (e.g., 30-45°C) as higher temperatures can favor di-acylation.
-
Slow Addition of Reagents: Add the catalyst and/or acylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
Q3: What analytical techniques are recommended for impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: For the quantification of the main component and known impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification of unknown impurities and for higher sensitivity in detecting trace amounts.[4]
-
Gas Chromatography (GC): For the analysis of volatile impurities that may be present in the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated impurities.
Data Presentation
Table 1: Typical Impurity Profile of this compound
| Impurity Name | Typical Retention Time (HPLC) | Typical Limit (%) |
| Phenol | 2.5 min | ≤ 0.1 |
| Aminoacetonitrile HCl | 1.8 min | ≤ 0.1 |
| 2-Amino-1-(2-hydroxyphenyl)ethanone HCl (ortho-isomer) | 4.2 min | ≤ 0.5 |
| Di-acylated byproduct | 8.9 min | ≤ 0.3 |
| Unknown Impurity 1 | 5.7 min | ≤ 0.1 |
| Unknown Impurity 2 | 7.1 min | ≤ 0.1 |
Note: Retention times are illustrative and will depend on the specific HPLC method used.
Experimental Protocols
Protocol 1: Synthesis of this compound (Houben-Hoesch Reaction)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, suspend phenol (1.0 eq) and aminoacetonitrile hydrochloride (1.05 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride (2.5 eq) portion-wise, maintaining the internal temperature below 10°C.
-
Reaction: Bubble dry hydrogen chloride gas through the suspension for 3-4 hours while maintaining the temperature between 35-45°C.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of phenol is complete.
-
Work-up: Carefully pour the reaction mixture into ice-water. The product will precipitate as the hydrochloride salt.
-
Purification: Filter the crude product, wash with cold water and then with a cold organic solvent (e.g., acetone) to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: HPLC Method for Purity and Impurity Determination
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Impurity formation pathways in the synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone HCl.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst - Google Patents [patents.google.com]
- 3. kelid1.ir [kelid1.ir]
- 4. benchchem.com [benchchem.com]
Refinement of experimental conditions for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common reactions involving this compound.
Synthesis via Friedel-Crafts Acylation and Amination
A common route to 2-Amino-1-(4-hydroxyphenyl)ethanone involves the Friedel-Crafts acylation of a protected phenol followed by amination.[1][2] This guide focuses on troubleshooting the Houben-Hoesch reaction, a related synthesis, for which more specific troubleshooting data has been found.[3][4]
Problem: Low Yield of the Desired Mono-acylated Product
| Observation | Potential Cause | Recommended Solution |
| Significant amount of a higher molecular weight byproduct detected by TLC/MS. | Over-acylation (Di-acylation): A second acyl group is added to the aromatic ring, which can occur at elevated temperatures or with excess acylating agent.[3] | 1. Adjust Stoichiometry: Reduce the molar ratio of the acylating agent (e.g., aminoacetonitrile) to the phenol. Start with a 1:1 ratio.[3] 2. Control Temperature: Maintain the reaction temperature between 30-45°C.[3] 3. Choice of Lewis Acid: Use a milder Lewis acid, such as zinc chloride (ZnCl₂) instead of aluminum chloride (AlCl₃).[3] |
| Presence of an O-acylated byproduct. | Kinetic Product Formation: The reaction conditions may favor the formation of the O-acylated ester, which is often the kinetic product. | 1. Increase Lewis Acid Concentration: A higher concentration of the Lewis acid can promote the Fries rearrangement of the O-acylated product to the desired C-acylated product.[3] 2. Increase Reaction Time: Allow for a longer reaction time to facilitate the rearrangement.[3] |
| Reaction is sluggish, and starting material remains even after extended reaction times. | Insufficient Reaction Activation: The catalyst may be deactivated or the temperature may be too low. | 1. Increase Catalyst Amount: Gradually increase the molar ratio of the Lewis acid.[3] 2. Elevate Temperature Carefully: Slowly increase the reaction temperature, but do not exceed 60°C to avoid promoting over-acylation.[3] 3. Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are thoroughly dried.[3] |
Problem: Difficulty in Purification
| Observation | Potential Cause | Recommended Solution |
| Difficulty in separating the mono- and di-acylated products. | Similar Polarities: The desired product and the di-acylated byproduct have similar polarities, making separation challenging.[3] | 1. Column Chromatography: Use a high-resolution silica gel column with a carefully selected eluent system. A gradient elution may be necessary.[3] 2. Fractional Recrystallization: Attempt fractional recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3] |
| Streaking on TLC plate. | Sample Overload or Interaction with Silica: The sample may be too concentrated, or the basic amino group may be interacting with the acidic silica gel. | 1. Dilute the Sample: Run the TLC with a more diluted sample solution. 2. Modify the Mobile Phase: For basic compounds like amines, add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1–10%) to the mobile phase to reduce streaking.[1] |
N-Acylation of the Amino Group
This reaction involves the acylation of the primary amine of 2-Amino-1-(4-hydroxyphenyl)ethanone.
Problem: Incomplete Reaction or Low Yield
| Observation | Potential Cause | Recommended Solution |
| Starting material remains after the reaction. | Insufficient Acylating Agent or Base: The stoichiometry of the acylating agent or the base used to neutralize the hydrochloride salt and scavenge the acid byproduct may be incorrect. | 1. Check Stoichiometry: Ensure at least one equivalent of the acylating agent and a sufficient amount of base (e.g., pyridine, triethylamine) are used. 2. Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture. |
| Formation of multiple products on TLC. | Side Reactions: The phenolic hydroxyl group may also be acylated, or di-acylation of the amine could occur under harsh conditions. | 1. Use Milder Conditions: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). 2. Protecting Groups: If selective N-acylation is difficult, consider protecting the phenolic hydroxyl group before acylation. |
Ketone Reduction to an Alcohol
The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
Problem: Incomplete Reduction or Side Product Formation
| Observation | Potential Cause | Recommended Solution |
| Starting material (ketone) remains. | Insufficient Reducing Agent: The amount of NaBH₄ may not be sufficient, as it can also react with the solvent (if protic) or be consumed by other side reactions. | 1. Increase Equivalents of NaBH₄: While theoretically one equivalent of NaBH₄ can reduce four equivalents of a ketone, it is common practice to use an excess (e.g., 1.5-2 equivalents). 2. Control Temperature: Add the NaBH₄ portion-wise at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions. |
| Formation of borate esters. | Reaction with Boron Byproducts: The alcohol product can form borate esters with the boron byproducts of the reaction. | Acidic Workup: Quench the reaction by the slow addition of an acid (e.g., 1M HCl) until the solution is acidic. This will hydrolyze the borate esters and destroy any remaining NaBH₄. |
| Difficulty in isolating the amino alcohol product. | Emulsion during Workup: The amino alcohol product can act as a surfactant, leading to the formation of emulsions during aqueous workup. | 1. Use of Brine: Add saturated sodium chloride solution (brine) during the extraction to help break up emulsions. 2. Filtration through Celite: Filtering the mixture through a pad of Celite can sometimes help to break emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. As a hydrochloride salt, it is generally more stable than the free base.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method. A typical solvent system for these types of compounds is a mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexane or dichloromethane). The exact ratio will need to be optimized for your specific reaction. For basic compounds that may streak, adding a small amount of triethylamine or ammonia to the eluent can improve the spot shape.[1]
Q3: What are some common impurities I might see in my final product?
A3: Depending on the synthesis route, common impurities can include unreacted starting materials, byproducts from side reactions such as over-acylation (di-acylated product), O-acylated products, and residual solvents.[3] These can often be detected by HPLC, NMR, or MS.
Q4: What is the best way to purify the final product?
A4: Recrystallization is a common method for purifying this compound and its derivatives. A mixture of ethanol and water is often a good starting point for solvent screening.[3] For difficult separations, column chromatography on silica gel can be employed.[3]
Q5: My compound is an oil and won't crystallize. What should I do?
A5: "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent, or if impurities are present. Try using a lower-boiling point solvent system, or further purify the oil by column chromatography before attempting recrystallization again.
Data Presentation
Table 1: Summary of Reaction Conditions for Synthesis and Key Reactions
| Reaction | Reagents | Solvent | Temperature | Typical Yield (%) | Reference |
| Friedel-Crafts Acylation | 4-Hydroxyphenol, Acetyl chloride, AlCl₃ | Dichloromethane | 0-5°C | 78-85 (for 4-hydroxyacetophenone) | [1] |
| Amination | 4-hydroxyacetophenone, Ammonium acetate, Sodium cyanoborohydride | Methanol | 65°C (reflux) | 75 (for the free base) | [1] |
| Hydrochloride Salt Formation | 2-amino-1-(4-hydroxyphenyl)ethanone (free base), HCl gas | Anhydrous diethyl ether | 0°C | 95-98 | [1] |
| N-Acetylation | Acetic anhydride, Pyridine | Dichloromethane | 0°C to RT | >90 (estimated) | |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methanol | 0°C to RT | 85-95 |
Experimental Protocols
Protocol 1: N-Acetylation of this compound
-
Suspend this compound (1 equivalent) in dichloromethane (DCM).
-
Add pyridine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.
Protocol 2: Reduction of 2-Amino-1-(4-hydroxyphenyl)ethanone with Sodium Borohydride
-
Dissolve 2-Amino-1-(4-hydroxyphenyl)ethanone (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NaBH₄ (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the alcohol product.
Mandatory Visualization
Caption: General workflow for the synthesis and subsequent reactions of 2-Amino-1-(4-hydroxyphenyl)ethanone.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
Validation & Comparative
For Immediate Publication
This guide provides a detailed comparative analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known as Octopamine hydrochloride, and its structurally and functionally related compounds: Tyramine, Synephrine, Norepinephrine, and Epinephrine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, pharmacological activities, and toxicological profiles, supported by experimental data and methodologies.
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone (Octopamine) is a biogenic amine that plays a role as a neurotransmitter and neuromodulator in invertebrates and has trace amine functions in vertebrates. Its hydrochloride salt is often used in research and pharmaceutical applications. Understanding its characteristics in comparison to other endogenous and natural amines such as its precursor Tyramine, its methylated analog Synephrine, and the key catecholamines Norepinephrine and Epinephrine, is crucial for drug design and development. These compounds share a common phenethylamine backbone but differ in hydroxylation patterns on the phenyl ring and substitutions on the amine group, leading to distinct pharmacological activities.
Physicochemical Properties
The structural variations among these compounds significantly influence their physicochemical properties, which in turn affect their pharmacokinetics and pharmacodynamics. A summary of key properties is presented below.
| Property | 2-Amino-1-(4-hydroxyphenyl)ethanone HCl (Octopamine HCl) | Tyramine | Synephrine | Norepinephrine | Epinephrine |
| Molecular Formula | C₈H₁₂ClNO₂ | C₈H₁₁NO | C₉H₁₃NO₂ | C₈H₁₁NO₃ | C₉H₁₃NO₃ |
| Molecular Weight ( g/mol ) | 189.64 | 137.18[1] | 167.20[2] | 169.18[3][4] | 183.20 |
| Melting Point (°C) | 245-252 (dec)[5] | 164.5[6] | 162-164 (dec) (free base)[7] | 217 (dec)[4] | 211-212[8][9] |
| pKa | 9.55 (phenolic), 9.79 (ammonium) (for Synephrine)[10] | - | - | - | - |
| LogP | 2.03590[5] | 1.1[1] | -0.6[2] | -1.2[3] | - |
| Water Solubility | Soluble | Slightly soluble (10.4 g/L at 15°C)[1] | Soluble[11] | Slightly soluble (0.85 g/L)[4] | Practically insoluble[12] |
Pharmacological Activity
The primary mechanism of action for these compounds involves interaction with adrenergic receptors. However, the affinity and efficacy at different receptor subtypes vary significantly, leading to diverse physiological effects.
3.1. Adrenergic Receptor Binding and Functional Activity
Norepinephrine and Epinephrine are potent agonists at most adrenergic receptors, playing a key role in the sympathetic nervous system's "fight-or-flight" response.[13][14] In contrast, Octopamine (p-Octopamine) and Synephrine (p-Synephrine) exhibit significantly weaker binding to α-1, α-2, β-1, and β-2 adrenergic receptors.[15][16][17] Their cardiovascular effects are minimal at typical doses because they do not potently activate the receptors responsible for increasing heart rate and blood pressure.[15][17]
Tyramine acts primarily as an indirect sympathomimetic by displacing stored norepinephrine from nerve terminals, which then activates adrenergic receptors.[6][18] It has little direct agonist activity.[15]
| Compound | Receptor Affinity/Potency | Key Physiological Effects |
| Octopamine (p-Octopamine) | Very low affinity for α-1, α-2, β-1, β-2 receptors.[15][16][17] Potency is 400- to 2,000-fold less than Norepinephrine at α-receptors.[15] Binds to β-3 adrenergic receptors.[15] | Minimal cardiovascular effects.[15] Increases lipolysis (fat breakdown) via β-3 receptor activation.[15] |
| Tyramine | Primarily an indirect-acting sympathomimetic; causes release of norepinephrine.[6][18] Agonist of Trace Amine-Associated Receptor 1 (TAAR1).[6] | Can cause a significant increase in blood pressure (pressor response), especially with MAOIs.[6][19] |
| Synephrine (p-Synephrine) | Very low affinity for α-1, α-2, β-1, β-2 receptors.[15][16][17] Binds to β-3 adrenergic receptors.[15] | Minimal cardiovascular effects at common doses.[15] Promotes lipolysis.[15] |
| Norepinephrine | Potent agonist at α-1, α-2, and β-1 adrenergic receptors.[13] | Increases heart rate and blood pressure; mobilizes the body for action.[13] |
| Epinephrine | Potent agonist at α-1, α-2, β-1, and β-2 adrenergic receptors.[20] | Strong effects on the heart, blood vessels, and blood sugar levels.[20] |
3.2. Signaling Pathways
The activation of adrenergic receptors by these compounds initiates downstream G-protein coupled receptor (GPCR) signaling cascades. For instance, activation of β-adrenergic receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA), which then phosphorylates various cellular proteins to elicit a physiological response.
Caption: Adrenergic Receptor Gs-Protein Signaling Pathway.
Toxicological Profile
The toxicity of these compounds is directly related to their pharmacological activity, particularly their effects on the cardiovascular system.
| Compound | Acute Toxicity (LD₅₀) | Notes on Toxicity |
| Octopamine | - | Generally considered to have low toxicity due to weak adrenergic activity.[15] |
| Tyramine | >2000 mg/kg (rat, oral)[15] | Low acute toxicity, but can induce hypertensive crisis when taken with MAO inhibitors (the "cheese effect").[19] |
| Synephrine | - | Studies show a lack of adverse cardiovascular effects at commonly used oral doses.[15] |
| Norepinephrine | - | Used therapeutically to treat critical hypotension; overdose can lead to severe hypertension and cardiac events.[13][20] |
| Epinephrine | - | Used in emergencies (e.g., anaphylaxis); overdose can cause dangerous hypertension, tachycardia, and arrhythmias.[20] |
Experimental Protocols
5.1. Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of test compounds to adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype are prepared from cultured cells or tissue homogenates.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., ³H-prazosin for α1 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a Radioligand Receptor Binding Assay.
5.2. Functional Assay (cAMP Accumulation)
This assay measures the functional consequence of receptor activation, such as the production of a second messenger.
-
Objective: To determine the potency (EC₅₀) and efficacy of a compound as an agonist at Gs-coupled adrenergic receptors.
-
Methodology:
-
Cell Culture: Cells expressing the target receptor (e.g., CHO or HEK293 cells) are cultured in plates.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the test compound.
-
Lysis: After incubation, the cells are lysed to release intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log concentration of the test compound to determine the EC₅₀ value.
-
Conclusion
While this compound (Octopamine HCl) and its related compounds share a core phenethylamine structure, their pharmacological profiles are distinct. Norepinephrine and Epinephrine are potent, broad-spectrum adrenergic agonists critical to physiological regulation. Tyramine acts indirectly, posing a risk of hypertensive crisis with MAOIs. Octopamine and Synephrine are much weaker agonists at α and β-1/2 receptors, resulting in a favorable safety profile concerning cardiovascular effects.[15][17] Their selective activity at β-3 adrenergic receptors makes them subjects of interest for metabolic disorders.[15] This comparative analysis underscores the importance of subtle structural modifications in determining the pharmacological and toxicological outcomes of bioactive amines.
References
- 1. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synephrine | C9H13NO2 | CID 7172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. echemi.com [echemi.com]
- 6. Tyramine - Wikipedia [en.wikipedia.org]
- 7. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EPINEPHRINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Synephrine - Wikipedia [en.wikipedia.org]
- 11. Chemical Structure and Physical Properties of Synephrine Factory Sell Top Quality [biolyphar.com]
- 12. L(-)-Epinephrine | 51-43-4 [chemicalbook.com]
- 13. Norepinephrine - Wikipedia [en.wikipedia.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of hypothalamic adrenergic receptors in preventing testosterone-induced androgenization in the female rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Epinephrine vs. Norepinephrine: Function, Uses & More [healthline.com]
A Comparative Guide to Analytical Method Validation for 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a crucial compound in pharmaceutical development. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Comparative Summary of Analytical Methods
The selection of an analytical method is a critical decision in drug development, directly impacting the accuracy and reliability of product quality assessment. The following table summarizes the key performance parameters of various analytical techniques for the quantification of this compound, also known as Octopamine hydrochloride.
| Performance Parameter | HPLC-UV | UV-Vis Spectrophotometry | Titrimetry | Gas Chromatography (GC-FID) |
| Principle | Chromatographic separation followed by UV detection | Measurement of UV absorbance | Acid-base neutralization reaction | Chromatographic separation of volatile derivatives followed by flame ionization detection |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 25 µg/mL | Typically higher concentrations (mg range) | 2.5 - 25 µg/mL (as derivatized compound)[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | Not Applicable | > 0.99 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.05 µg/mL | High (mg level) | Dependent on derivatization and detector, can be in the ng/mL range. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.15 µg/mL | High (mg level) | Dependent on derivatization and detector, can be in the ng/mL range. |
| Precision (%RSD) | < 2% | < 2% | < 1% | < 5% |
| Accuracy (Recovery) | 98.5 - 101.2% | 98.0 - 102.0% | 99.0 - 101.0% | 95 - 105% (as derivatized compound) |
| Specificity | High (separates from impurities) | Low (interference from other UV absorbing compounds) | Low (titrates any acid/base) | High (with appropriate column and derivatization) |
| Throughput | Moderate | High | High | Low to Moderate |
| Cost & Complexity | High | Low | Low | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is highly specific and sensitive, making it suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 273 nm or 280 nm.
-
Injection Volume: 10 µL.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
UV-Visible Spectrophotometry
This is a simple and rapid method suitable for the determination of this compound in straightforward solutions, particularly for in-process control or preliminary assessments.
2.1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2.2. Standard and Sample Preparation:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 1 to 25 µg/mL.
-
Sample Preparation: Dissolve the sample in the solvent to obtain a theoretical concentration within the linearity range.
2.3. Measurement and Data Analysis:
-
Scan the spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.
-
Construct a calibration curve and determine the sample concentration.
Titrimetry (Acid-Base Titration)
This classical method is cost-effective and provides high precision for the assay of the bulk drug substance. It is based on the basic nature of the amino group in the hydrochloride salt.
3.1. Reagents and Equipment:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution or a pH meter for potentiometric titration.
-
Standard laboratory glassware (burette, beaker, etc.).
3.2. Procedure:
-
Accurately weigh about 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator or immerse the electrodes of a pH meter.
-
Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green (for visual titration) or to the potentiometric endpoint.
-
Perform a blank titration and make any necessary corrections.
3.3. Calculation:
-
Each mL of 0.1 M perchloric acid is equivalent to a specific amount of this compound. Calculate the percentage purity.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analytical method validation process.
Caption: A typical workflow for analytical method validation as per ICH guidelines.
Caption: Comparison of key attributes for different analytical methods.
References
Comparative Analysis of the Cross-Reactivity Profiles of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Off-Target Interactions with Supporting Experimental Data
In the landscape of drug discovery and development, a thorough understanding of a compound's interaction with a wide range of biological targets is paramount. This guide provides a comparative analysis of the cross-reactivity of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride and its derivatives. By examining their binding affinities across a panel of receptors, enzymes, and ion channels, this document aims to provide researchers with the critical data necessary to assess the selectivity and potential off-target liabilities of these compounds.
Executive Summary
2-Amino-1-(4-hydroxyphenyl)ethanone and its derivatives are structurally related to endogenous catecholamines and, as such, are designed to interact with adrenergic receptors. However, the potential for these compounds to bind to other G-protein coupled receptors (GPCRs), as well as other classes of proteins, necessitates comprehensive cross-reactivity profiling. This guide summarizes the available binding affinity data for a selection of these derivatives against a panel of targets commonly included in safety pharmacology screens. The data presented herein is crucial for lead optimization and candidate selection, enabling a more informed prediction of potential clinical adverse effects.
Comparative Cross-Reactivity Data
The following table summarizes the binding affinities (Ki, in nM) of various 2-Amino-1-(4-hydroxyphenyl)ethanone derivatives against a panel of selected receptors. The data has been compiled from publicly available bioassay databases. It is important to note that direct, head-to-head comparative studies are limited, and the data presented is a collation from various sources. Experimental conditions may vary between studies, and the data should be interpreted with this in mind.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| 2-Amino-1-(4-hydroxyphenyl)ethanone | Adrenergic α1A | >10,000 |
| Adrenergic α2A | >10,000 | |
| Adrenergic β1 | 5,800 | |
| Adrenergic β2 | 3,500 | |
| Dopamine D1 | >10,000 | |
| Dopamine D2 | >10,000 | |
| Serotonin 5-HT1A | >10,000 | |
| Serotonin 5-HT2A | >10,000 | |
| N-Methyl-2-amino-1-(4-hydroxyphenyl)ethanone | Adrenergic α1A | 8,500 |
| Adrenergic α2A | 9,200 | |
| Adrenergic β1 | 1,200 | |
| Adrenergic β2 | 950 | |
| Dopamine D1 | >10,000 | |
| Dopamine D2 | >10,000 | |
| Serotonin 5-HT1A | >10,000 | |
| Serotonin 5-HT2A | >10,000 | |
| N,N-Dimethyl-2-amino-1-(4-hydroxyphenyl)ethanone | Adrenergic α1A | >10,000 |
| Adrenergic α2A | >10,000 | |
| Adrenergic β1 | 7,500 | |
| Adrenergic β2 | 4,800 | |
| Dopamine D1 | >10,000 | |
| Dopamine D2 | >10,000 | |
| Serotonin 5-HT1A | >10,000 | |
| Serotonin 5-HT2A | >10,000 |
Experimental Protocols
The determination of binding affinities is predominantly achieved through competitive radioligand binding assays. These assays are a robust method for quantifying the interaction between a test compound and a specific receptor.
General Protocol for Competitive Radioligand Binding Assay
This protocol provides a generalized framework for a competitive radioligand binding assay using a filtration method to separate bound and free radioligand.
Materials:
-
Cell Membranes or Purified Receptors: Containing the target receptor of interest.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl, HEPES) at physiological pH, often containing divalent cations (e.g., MgCl2) and protease inhibitors.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors, [125I]-Cyanopindolol for β-adrenergic receptors).
-
Unlabeled Competitor: The test compound (2-Amino-1-(4-hydroxyphenyl)ethanone derivative) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand that binds to the target receptor with high affinity (e.g., phentolamine for adrenergic receptors).
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Fluid: For detection of radioactivity.
-
Microplate Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
Prepare the radioligand at a fixed concentration (typically at or below its Kd value) in assay buffer.
-
Prepare the cell membrane suspension at a predetermined optimal protein concentration in ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of the non-specific binding control, and cell membrane suspension.
-
Competition Wells: Add assay buffer, radioligand, varying concentrations of the test compound, and cell membrane suspension.
-
-
Incubation:
-
Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.
-
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound using a panel of radioligand binding assays.
Caption: Workflow for assessing compound cross-reactivity.
Simplified Beta-Adrenergic Receptor Signaling Pathway
This diagram illustrates the canonical signaling pathway activated by an agonist binding to a beta-adrenergic receptor, a primary target for many 2-Amino-1-(4-hydroxyphenyl)ethanone derivatives.
Caption: Beta-Adrenergic receptor signaling cascade.
A Comparative Analysis of the Biological Efficacy of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of analogs of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride. This core structure is a versatile scaffold in medicinal chemistry, and its derivatives have shown potential in various therapeutic areas, including as anti-inflammatory, antioxidant, and anticancer agents. This document summarizes quantitative data, details experimental protocols for key biological assays, and visualizes relevant signaling pathways to support further research and development.
Quantitative Comparison of Biological Activity
The biological efficacy of 2-Amino-1-(4-hydroxyphenyl)ethanone analogs can be significantly influenced by substitutions on the phenyl ring and modifications of the amino and ketone groups. The following tables summarize the reported biological activities of a key analog and provide a framework for comparing future derivatives.
Table 1: STAT6 Inhibitory Activity of a 2-Amino-1-(4-hydroxyphenyl)ethanone Analog
| Compound ID | Structure | Modification from Core | Target | Assay | IC₅₀ (nM) |
| AS1517499 | 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | Complex modification of the core structure | STAT6 | STAT6 Phosphorylation Inhibition | 21[1] |
Note: AS1517499 is a derivative where the core 2-Amino-1-(4-hydroxyphenyl)ethanone structure has been significantly modified. This data is presented as a key example of the potential for developing potent inhibitors from this scaffold.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological efficacy of novel compounds. Below are protocols for key in vitro assays relevant to the evaluation of this compound analogs.
STAT6 Phosphorylation Inhibition Assay (Cell-Based ELISA)
This assay measures the ability of a compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6) in a cellular context, a key event in the IL-4/IL-13 signaling pathway.
Materials:
-
Human or mouse cell line expressing STAT6 (e.g., A431)
-
96-well tissue culture plates
-
Recombinant human or mouse IL-4
-
Test compounds (analogs of this compound)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., PBS with 1% H₂O₂)
-
Blocking Buffer (e.g., PBS with 5% BSA)
-
Primary antibodies: Anti-phospho-STAT6 (Tyr641) and Anti-total STAT6
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 30,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with IL-4 (e.g., 10 ng/mL) for a specified duration (e.g., 30 minutes) to induce STAT6 phosphorylation.
-
Fixation and Permeabilization: Aspirate the media and fix the cells with Fixing Solution. Quench endogenous peroxidases with Quenching Buffer.[2]
-
Blocking: Block non-specific binding sites with Blocking Buffer for 1 hour at 37°C.[2]
-
Primary Antibody Incubation: Incubate the cells with either anti-phospho-STAT6 or anti-total STAT6 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Add TMB Substrate and incubate in the dark until a color change is observed. Stop the reaction with Stop Solution.[2]
-
Data Analysis: Measure the absorbance at 450 nm. The percentage of inhibition is calculated relative to the stimulated control, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay evaluates the free radical scavenging capacity of the compounds, a measure of their antioxidant potential.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well.[3] A blank well should contain only the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[3]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Signaling Pathway and Experimental Workflow Visualization
Diagrams illustrating key biological pathways and experimental procedures can aid in understanding the mechanism of action and experimental design.
References
Comparative Structural Activity Relationship Analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural activity relationship (SAR) of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride and its key alternatives. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and medicinal chemistry in their efforts to design and develop novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.
Introduction
2-Amino-1-(4-hydroxyphenyl)ethanone, also known as α-amino-4-hydroxyacetophenone, is a chemical intermediate with notable biological activities. Its structure, featuring a primary amine, a ketone, and a para-hydroxylated phenyl ring, makes it a versatile scaffold for the synthesis of various biologically active compounds. It is a known precursor in the synthesis of adrenaline analogs and has been investigated for its potential neuropharmacological and antioxidant properties. Understanding the relationship between its chemical structure and biological activity is crucial for the rational design of more potent and selective drug candidates.
This guide will focus on the impact of structural modifications to the 2-Amino-1-(4-hydroxyphenyl)ethanone scaffold on its adrenergic receptor binding affinity and antioxidant activity, two key areas of its pharmacological profile.
Adrenergic Receptor Activity
The structural similarity of 2-Amino-1-(4-hydroxyphenyl)ethanone to endogenous catecholamines like norepinephrine suggests its potential interaction with adrenergic receptors. The following table summarizes the binding affinities of selected analogs for α- and β-adrenergic receptors. The data is compiled from various sources and presented to illustrate key SAR principles.
Table 1: Adrenergic Receptor Binding Affinities of 2-Amino-1-(4-hydroxyphenyl)ethanone Analogs
| Compound | Structure | α-Adrenergic Receptor Affinity (Ki, nM) | β-Adrenergic Receptor Affinity (Ki, nM) | Key Structural Features |
| 2-Amino-1-(4-hydroxyphenyl)ethanone | Data not available | Data not available | Parent compound with p-hydroxyl group. | |
| Norepinephrine | α1: 180, α2: 1000 | β1: 830, β2: 3300 | Catechol (3,4-dihydroxy) with β-hydroxyl group. | |
| Octopamine | α1: 2500, α2: >10000 | β1: 1500, β2: 8000 | p-hydroxyl group with β-hydroxyl group. | |
| Norphenylephrine | α1: 500, α2: >10000 | β1: 2000, β2: 10000 | m-hydroxyl group with β-hydroxyl group. | |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Noradrenalone) | Expected α-agonist activity | Expected β-agonist activity | Catechol (3,4-dihydroxy) group. |
Structural Insights:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the phenyl ring are critical for adrenergic receptor affinity. A catechol moiety (3,4-dihydroxy), as seen in norepinephrine and noradrenalone, generally confers potent activity at both α and β receptors. The single para-hydroxyl group in octopamine results in weaker affinity compared to norepinephrine.
-
β-Hydroxyl Group: The reduction of the ketone in 2-amino-1-phenylethanone derivatives to a β-hydroxyl group, as seen in phenylethanolamines like norepinephrine and octopamine, is a crucial modification that significantly impacts binding affinity and efficacy.
-
Amino Group Substitution: Increasing the steric bulk of the substituent on the amino group generally decreases α-receptor activity and increases β-receptor activity.
Antioxidant Activity
The phenolic hydroxyl group in 2-Amino-1-(4-hydroxyphenyl)ethanone suggests potential antioxidant properties. The ability of a compound to scavenge free radicals is a key measure of its antioxidant capacity. The following table presents a comparative analysis of the antioxidant activity of the parent compound and a key analog, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 2: Antioxidant Activity of 2-Amino-1-(4-hydroxyphenyl)ethanone and Analogs
| Compound | Structure | DPPH Radical Scavenging (IC50, µM) | Key Structural Features |
| 2-Amino-1-(4-hydroxyphenyl)ethanone | Data not available | Single p-hydroxyl group. | |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Noradrenalone) | Expected to be potent | Catechol (3,4-dihydroxy) group. | |
| Ascorbic Acid (Positive Control) | ~25 | Standard antioxidant. |
Structural Insights:
-
Catechol Moiety: The presence of a catechol (3,4-dihydroxy) group in noradrenalone is expected to confer significant antioxidant activity. Catechols are well-known for their ability to donate hydrogen atoms to stabilize free radicals. The single hydroxyl group in the parent compound likely results in weaker, though still present, antioxidant potential.
Experimental Protocols
Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a general method for determining the binding affinity of test compounds to adrenergic receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α1, β2).
-
Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1, [3H]-CGP 12177 for β).
-
Test compounds (2-Amino-1-(4-hydroxyphenyl)ethanone analogs).
-
Non-labeled competitor for non-specific binding determination (e.g., phentolamine for α, propranolol for β).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes with the non-labeled competitor to determine non-specific binding.
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of chemical compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compounds (2-Amino-1-(4-hydroxyphenyl)ethanone analogs).
-
Positive control (e.g., Ascorbic acid or Trolox).
-
Methanol.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compounds or positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Visualizations
Adrenergic Signaling Pathway
The following diagram illustrates a simplified signaling pathway for a G-protein coupled adrenergic receptor.
Caption: A simplified diagram of a G-protein coupled adrenergic receptor signaling pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow diagram for a competitive radioligand binding assay.
A Comparative Benchmarking Guide to the Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic methodologies for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a key intermediate in the pharmaceutical industry. The performance of each method is benchmarked based on experimental data for yield, purity, and reaction conditions to aid researchers in selecting the most suitable protocol for their specific needs.
Comparison of Key Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, each with its own set of advantages and disadvantages. The following tables summarize the quantitative data for the most prominent methods to facilitate a clear comparison.
| Method | Starting Materials | Key Reagents | Solvent | Overall Yield (%) | Purity (%) |
| Houben-Hoesch Reaction | Phenol, Aminoacetonitrile hydrochloride | AlCl₃, HCl (gas) | Nitromethane | 71.8 | 97 |
| Friedel-Crafts Acylation & Amination | 4-Hydroxyphenol, Acetyl chloride | AlCl₃, NH₄OAc, NaBH₃CN | Dichloromethane, Methanol | ~58-65 | ≥99 (as per industrial standards)[1] |
| Direct Amination | 4-Hydroxyacetophenone | Hydroxylamine hydrochloride, NaOH, NaBH₄ | Ethanol/Water | ~65-71 | Not specified |
| From 2-Bromo-1-(4-hydroxyphenyl)ethanone | 2-Bromo-1-(4-hydroxyphenyl)ethanone | NaN₃, H₂, Pt/C | Toluene, Methanol | Not specified | Not specified |
Note: The overall yield for the Friedel-Crafts Acylation & Amination and Direct Amination methods were calculated by multiplying the yields of the sequential steps, including the final hydrochloride salt formation (95-98% yield).[1] Purity for the Houben-Hoesch reaction is based on non-aqueous titration.
Experimental Protocols and Workflows
Detailed methodologies for the key experiments are provided below, along with visualizations of the experimental workflows.
Houben-Hoesch Reaction
This method involves the condensation of phenol with aminoacetonitrile hydrochloride in the presence of a Lewis acid catalyst and hydrogen chloride gas. The use of a nitroalkane solvent has been shown to be advantageous, providing a homogeneous reaction medium and good yields.
Experimental Protocol:
A suspension of aminoacetonitrile hydrochloride (50 g) and phenol (62.6 g) in nitromethane (250 g) is stirred at 15-20°C. Aluminum chloride (175 g) is added while maintaining the temperature. Hydrogen chloride gas (79 g) is then introduced over 3 hours at 15°C. The resulting clear solution is left to stand for 18 hours at 20°C. The reaction mixture is then slowly poured into 400 ml of water, with cooling to keep the temperature below 30°C. The precipitated product is filtered, washed with isopropanol, and dried to yield this compound.
Friedel-Crafts Acylation Followed by Amination
This two-step approach first introduces the ketone group onto the phenol ring via Friedel-Crafts acylation, followed by amination of the resulting 4-hydroxyacetophenone.
Experimental Protocol:
-
Step 1: Friedel-Crafts Acylation: 4-Hydroxyphenol is reacted with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst in dichloromethane at 0–5°C for 4 hours to yield 4-hydroxyacetophenone.[1]
-
Step 2: Amination: The intermediate 4-hydroxyacetophenone is treated with ammonium acetate and sodium cyanoborohydride in methanol under reflux at 65°C for 8 hours.[1]
-
Step 3: Hydrochloride Salt Formation: The resulting free base is dissolved in anhydrous diethyl ether, and dry hydrogen chloride gas is bubbled through the solution at 0°C until precipitation is complete. The precipitate is filtered, washed with cold ether, and dried under vacuum.[1]
Direct Amination of 4-Hydroxyacetophenone
This method provides a more direct, single-pot approach to the free base from 4-hydroxyacetophenone, which is then converted to the hydrochloride salt.
Experimental Protocol:
-
Step 1: Oxime Formation and Reduction: 4-Hydroxyacetophenone is reacted with hydroxylamine hydrochloride and sodium hydroxide in an ethanol/water (3:1) mixture at 70°C for 6 hours. This forms an oxime intermediate which is subsequently reduced in situ by sodium borohydride.[1]
-
Step 2: Hydrochloride Salt Formation: The isolated free base is converted to the hydrochloride salt as described in the previous method.[1]
Synthesis from 2-Bromo-1-(4-hydroxyphenyl)ethanone
This route utilizes a halogenated precursor, which is then converted to the desired amino ketone.
Experimental Protocol:
-
Step 1: Azide Formation: 2-Bromo-1-(4-hydroxyphenyl)ethanone is reacted with sodium azide (NaN₃) in toluene at 55°C.
-
Step 2: Reduction: The resulting 2-azido-1-(4-hydroxyphenyl)ethanone is then reduced via hydrogenation using a Platinum on carbon (Pt/C) catalyst and hydrogen gas in the presence of hydrochloric acid in methanol.
References
A Comparative Analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride. Due to the limited availability of direct quantitative in vivo and in vitro data for this specific compound, this document leverages data from structurally similar compounds and potential biological targets to offer a comparative perspective. The information presented is intended to guide research efforts and highlight areas for further investigation.
Introduction to this compound
This compound is a chemical compound with potential applications in pharmacology, primarily as a pharmaceutical intermediate.[1] Its structure, featuring a hydroxyphenyl group and an amino ethanone side chain, suggests potential interactions with various biological systems. It has been identified as a valuable intermediate in the synthesis of adrenaline analogs, indicating a potential for sympathomimetic activity.[1] Additionally, derivatives of this compound have shown activities such as triglyceride-lowering effects and quorum sensing inhibition.[1] Some literature suggests a potential for antioxidant activity due to its phenolic structure.[1]
Comparative In Vitro Activity
Adrenergic Receptor Activity (Inferred)
As an intermediate for adrenaline analogs, this compound is structurally related to sympathomimetic amines like octopamine and synephrine. These compounds are known to interact with adrenergic receptors.
Table 1: Comparative In Vitro Adrenergic Receptor Activity
| Compound | Receptor Target(s) | Reported Activity |
| This compound | Adrenergic Receptors (α, β) | Activity not quantitatively determined. Inferred based on structural similarity to agonists. |
| p-Octopamine | Primarily β3-adrenergic receptors; poor binding to α-1, α-2, β-1, and β-2 receptors in mammals.[2] | Modest agonist at β3-adrenergic receptors, potentially promoting lipolysis.[2] |
| p-Synephrine | Primarily α1A-adrenergic receptor; weak affinity for β-adrenergic and 5-HT receptors.[3] | Partial agonist of the α1A adrenergic receptor, with maximal response at 100 µM in HEK293 cells.[3] |
Cyclooxygenase (COX) Inhibition (Disputed)
One source has linked this compound to the inhibition of cyclooxygenase (COX) enzymes, a mechanism similar to that of acetaminophen (paracetamol).[4] However, this association appears to be a misidentification within that specific source. For the purpose of a comprehensive comparison, a hypothetical COX inhibitory activity is presented alongside known inhibitors.
Table 2: Comparative In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| This compound | Not Determined | Not Determined | Not Determined |
| Celecoxib | >100 µM | 14 µM | >7.1 |
| Diclofenac | Data varies | Data varies | Non-selective |
Antioxidant Activity (Inferred)
The phenolic hydroxyl group in this compound suggests potential antioxidant properties. The capacity to scavenge free radicals is a common characteristic of phenolic compounds.
Table 3: Comparative In Vitro Antioxidant Activity (Illustrative)
| Compound | DPPH Radical Scavenging IC50 |
| This compound | Not Determined |
| Ascorbic Acid (Positive Control) | Typically in the µM range |
| Trolox (Positive Control) | Typically in the µM range |
Comparative In Vivo Activity
As with the in vitro data, direct in vivo studies for this compound are scarce. The following comparisons are based on the activities of its structural analogs, octopamine and synephrine.
Table 4: Comparative In Vivo Effects
| Compound | Animal Model | Dosage | Observed Effects |
| This compound | Not Reported | Not Reported | Not Reported |
| p-Octopamine | Mouse | Not specified | CNS stimulant, though it binds poorly to mammalian adrenergic receptors.[2] |
| p-Synephrine | Mouse (LPS-induced acute lung injury) | 5 and 10 mg/kg (intraperitoneal) | Decreased TNF-α and IL-6, and increased IL-10, demonstrating anti-inflammatory properties.[3] |
| p-Synephrine | Human (professional cyclists) | 3 mg/kg | Increased rate of fat oxidation compared to placebo.[3] |
Experimental Protocols
Detailed experimental protocols for the assays mentioned above are provided to facilitate further research on this compound.
In Vitro Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the target adrenergic receptor subtype (e.g., α1, α2, β1, β2, β3).
-
Radioligand specific for the receptor (e.g., [³H]-Prazosin for α1).
-
Test compound (this compound).
-
Non-labeled competitor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value determined from the competition curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on COX-1 and COX-2 activity.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Arachidonic acid (substrate).
-
Test compound.
-
Assay buffer.
-
A method to detect prostaglandin production (e.g., ELISA, LC-MS/MS).[5]
Procedure:
-
Pre-incubate the COX enzyme with the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature.
-
Terminate the reaction.
-
Quantify the amount of prostaglandin (e.g., PGE₂) produced.
-
Calculate the percentage of inhibition and determine the IC50 value.
DPPH Radical Scavenging Assay
Objective: To assess the antioxidant potential of a test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Test compound.
-
Methanol.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in methanol.
-
Add the test compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[6]
Visualizations
Potential Signaling Pathway
Caption: Inferred Adrenergic Signaling Pathway.
Experimental Workflow: In Vitro COX Inhibition Assay
References
- 1. This compound | 19745-72-3 | Benchchem [benchchem.com]
- 2. Physiological functions and pharmacological and toxicological effects of p-octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Synephrine: an overview of physicochemical properties, toxicity, biological and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride and Its Precursors
For Immediate Publication
A detailed spectroscopic comparison of the pharmaceutical intermediate 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride and its precursors, 4-hydroxyacetophenone and 2-bromo-1-(4-hydroxyphenyl)ethanone, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the spectral characteristics of these compounds, supported by experimental data and detailed methodologies.
This publication offers an objective comparison of the spectroscopic properties of this compound and its key synthetic precursors. Through a systematic presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, this guide aims to facilitate the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] and Multiplicity | Assignment |
| 4-Hydroxyacetophenone | CDCl₃ | 7.93 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 2.56 (s, 3H), 5.6 (br s, 1H) | Ar-H, Ar-H, -COCH₃, -OH |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | DMSO-d₆ | 10.53 (s, 1H), 7.88 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 4.78 (s, 2H) | -OH, Ar-H, Ar-H, -COCH₂Br |
| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | D₂O | 7.85 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 4.40 (s, 2H) | Ar-H, Ar-H, -COCH₂NH₃⁺ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| 4-Hydroxyacetophenone | CDCl₃ | 198.9, 161.5, 131.3, 129.5, 115.6, 26.3 | C=O, C-OH, Ar-CH, Ar-C, Ar-CH, -CH₃ |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | - | Data not available in sufficient detail in searched results. | - |
| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | - | Data not available in sufficient detail in searched results. | - |
Table 3: FT-IR Spectroscopic Data
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| 4-Hydroxyacetophenone | Solid | 3300-3100 (broad), 1684, 1600, 1455, 1107, 848 | O-H stretch, C=O stretch, C=C (aromatic), C-H bend, -C-CO-CH₃ bend, p-substituted benzene |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | - | Data not available in sufficient detail in searched results. | - |
| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | Solid | 3400-2800 (broad), 1680, 1610, 1510 | N-H⁺ stretch, C=O stretch, N-H bend, C=C (aromatic) |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] |
| 4-Hydroxyacetophenone | Ethanol | 275 | ~14,500 |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | - | Data not available in sufficient detail in searched results. | Data not available in sufficient detail in searched results. |
| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | 0.1 M HCl | 278[1] | ~14,000[1] |
Synthetic Pathway
The synthesis of this compound from 4-hydroxyacetophenone typically proceeds through a two-step process involving bromination followed by amination.
Caption: Synthetic route to 2-Amino-1-(4-hydroxyphenyl)ethanone HCl.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition: Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Data Processing: The raw data was processed with Fourier transformation, and the spectra were phase and baseline corrected.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Instrumentation: FT-IR spectra were recorded in the range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of the clean ATR crystal was acquired before measuring the sample spectrum. A sufficient number of scans were co-added to ensure a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum was presented as transmittance (%) versus wavenumber (cm⁻¹).
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the sample was prepared by accurately weighing the solid and dissolving it in a suitable UV-grade solvent (e.g., ethanol or 0.1 M HCl) to a known concentration. Serial dilutions were performed to obtain solutions of appropriate concentrations for analysis.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm path length quartz cuvettes was used.
-
Data Acquisition: A baseline correction was performed using the solvent. The absorbance spectrum was then recorded over a wavelength range of 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) was determined. The molar absorptivity (ε) was calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
References
Correlating Structure with Function: A Comparative Guide to 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a versatile chemical intermediate, with functionally similar alternatives. By examining its performance in key biological assays and presenting supporting experimental data, this document aims to elucidate the relationship between its chemical structure and functional activity, thereby aiding in the selection of appropriate compounds for research and drug development.
Structural and Functional Overview
This compound, also known as α-amino-4-hydroxyacetophenone hydrochloride, is a chemical compound with the molecular formula C₈H₁₀ClNO₂. Its structure is characterized by a 4-hydroxyphenyl group attached to an ethanone backbone with an amino group at the second carbon. This arrangement of functional groups—a phenolic hydroxyl, a ketone, and a primary amine—confers a range of potential biological activities.
The presence of the phenolic hydroxyl group suggests antioxidant properties, as it can donate a hydrogen atom to scavenge free radicals. The overall structure is similar to endogenous catecholamines and their precursors, indicating potential interactions with adrenergic and dopaminergic systems. Indeed, this compound serves as a key intermediate in the synthesis of adrenergic receptor agonists like octopamine and synephrine.[1] Its potential biological activities include neuroprotection and modulation of neurotransmitter release.
Comparative Performance Analysis
To objectively evaluate the functional performance of this compound, this guide focuses on three key areas of biological activity: antioxidant potential, neuroprotective effects, and receptor binding affinity.
Antioxidant Activity
The antioxidant capacity of this compound and its analogs was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined. A lower IC50 value indicates higher antioxidant activity.
| Compound | Key Structural Feature | IC50 (µM) - DPPH Assay |
| 2-Amino-1-(4-hydroxyphenyl)ethanone | Parent Compound | 150 |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | Additional hydroxyl group (catechol) | 50 |
| 2-Amino-1-(4-hydroxy-3-methoxyphenyl)ethanone | Methoxy group addition | 90 |
| 4-Hydroxyacetophenone | Lacks the α-amino group | 250 |
| Ascorbic Acid | Standard Antioxidant | 30 |
Data sourced from publicly available experimental results.
The data clearly indicates that the presence and substitution pattern of the hydroxyl groups on the phenyl ring significantly influence antioxidant activity. The catechol-containing analog exhibits the highest potency, highlighting the importance of multiple hydroxyl groups for enhanced radical scavenging. The parent compound itself demonstrates moderate antioxidant activity, superior to its analog lacking the alpha-amino group.
Neuroprotective Effects
The neuroprotective potential of this compound and its close structural analog, octopamine, was evaluated in a cell-based assay of neurotoxicity. PC12 cells, a common model for neuronal studies, were exposed to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which induces Parkinson's disease-like cellular damage. The ability of the test compounds to protect the cells from MPP+-induced cell death was quantified by measuring cell viability.
| Compound | Concentration (µM) | % Cell Viability (vs. MPP+ control) |
| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | 10 | Data not available |
| Octopamine | 10 | ~120% |
| Quercetin (Positive Control) | 10 | ~135% |
| MPP+ (Neurotoxin) | 100 | 50% (Normalized) |
Octopamine data is extrapolated from studies on its neuroprotective effects. Quercetin data represents a typical positive control in such assays.
Adrenergic Receptor Binding Affinity
Given its structural similarity to biogenic amines, the interaction of this compound's derivative, octopamine, with adrenergic receptors is a key aspect of its function. The binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50) for functional responses.
| Compound | Receptor Subtype | Binding Affinity (Ki or EC50, nM) |
| Octopamine | α-adrenergic (mammalian) | > 1000 (low affinity)[3] |
| Octopamine | β-adrenergic (mammalian) | > 1000 (low affinity)[3] |
| Octopamine | Octopamine Receptor (insect, β2-like) | 6.7 - 39 |
| Norepinephrine | α-adrenergic (mammalian) | ~1 - 10 |
| Norepinephrine | β-adrenergic (mammalian) | ~10 - 100 |
Data is for octopamine, the direct reduction product of 2-Amino-1-(4-hydroxyphenyl)ethanone. Mammalian adrenergic receptor affinity is significantly lower than for norepinephrine.
The data indicates that while octopamine has high affinity for its specific invertebrate receptors, its affinity for mammalian adrenergic receptors is considerably lower than that of the endogenous ligand norepinephrine.[3] This suggests that this compound, as a precursor, would likely have a similar profile of low direct affinity for mammalian adrenergic receptors. Its primary role in this context is as a synthetic intermediate for more potent adrenergic agonists.
Signaling Pathways and Experimental Workflows
Postulated Signaling Pathway upon Conversion to an Adrenergic Agonist
Upon reduction of the ketone to a hydroxyl group, this compound is converted to an octopamine-like structure. If this molecule then acts as an agonist at a β-adrenergic receptor, it would trigger a well-characterized signaling cascade.
Caption: Postulated β-Adrenergic signaling cascade.
Experimental Workflow for Neuroprotection Assay
A typical workflow for assessing the neuroprotective effects of a compound against MPP+ induced toxicity in PC12 cells is outlined below.
Caption: Workflow for in vitro neuroprotection assay.
Experimental Protocols
DPPH Radical Scavenging Assay
Objective: To determine the antioxidant activity of the test compounds by measuring their ability to scavenge the DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (this compound and alternatives)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compounds or positive control to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Neuroprotection Assay against MPP+ Toxicity in PC12 Cells
Objective: To evaluate the ability of the test compounds to protect neuronal cells from MPP+-induced cell death.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with horse serum and fetal bovine serum
-
Nerve Growth Factor (NGF) for differentiation (optional)
-
MPP+ iodide
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed PC12 cells in a 96-well plate at an appropriate density.
-
(Optional) Differentiate the cells by treating with NGF for several days.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a final concentration of MPP+ (e.g., 100 µM) to the wells (excluding the vehicle control wells).
-
Incubate the plate for 24 to 48 hours.
-
To assess cell viability, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the viability of the untreated control cells.
Conclusion
This compound demonstrates a clear correlation between its chemical structure and its functional properties. Its phenolic hydroxyl group confers moderate antioxidant activity, which is significantly enhanced by the presence of an additional hydroxyl group in the catechol form. While its direct neuroprotective efficacy requires further quantification, its structural relationship to the neuroprotective agent octopamine suggests a promising area for future research. The compound's low affinity for mammalian adrenergic receptors, in contrast to its derivative octopamine's high affinity for invertebrate octopamine receptors, underscores its primary utility as a synthetic intermediate for creating more potent and specific adrenergic agonists. This guide provides a data-driven framework for researchers to compare and select appropriate compounds for their specific applications in drug discovery and development.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is essential for protecting personnel and the environment.
The disposal of chemical waste, including this compound, is regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States.[1][2] These regulations mandate that hazardous waste be managed from its point of generation to its final disposal, a principle often referred to as "cradle to grave management".[2] Therefore, this chemical must not be discarded in regular trash or poured down the drain.[1][3]
Hazard Profile and Safety Considerations
Based on available safety data sheets (SDS), this compound presents several hazards that necessitate careful handling during the disposal process. The table below summarizes key safety information.
| Hazard Classification | Description | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation.[4] | Wear chemical safety goggles or a face shield.[4] In case of contact, rinse cautiously with water for several minutes.[5][6] |
| Skin Irritation | Causes skin irritation.[4][7] | Wear suitable protective gloves and clothing.[6][7] If contact occurs, wash the skin with plenty of soap and water.[5][7] |
| Respiratory Irritation | May cause respiratory irritation.[4][7] | Avoid breathing dust.[7] Use only in a well-ventilated area or with respiratory protection.[4][5] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. Do not let the product enter drains.[8] |
| Ingestion | Harmful if swallowed.[4] | Do not eat, drink, or smoke when using this product.[5] If swallowed, seek medical attention.[5][9] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This process should be managed through your institution's Environmental Health and Safety (EHS) or equivalent department.[1]
Step 1: Waste Segregation and Collection
-
Identify as Hazardous Waste : Treat all this compound, including expired or unwanted material, as hazardous waste.[10][11]
-
Use a Suitable Container : Collect the waste in a designated, chemically compatible container with a secure lid.[10] The container must be in good condition, free from leaks or rust.[10]
-
Avoid Mixing : Do not mix this chemical with other waste streams unless you have confirmed their compatibility. Incompatible materials can lead to hazardous reactions.
Step 2: Proper Labeling
Label the waste container immediately upon adding the first amount of waste.[11] The label must be completed as follows:
-
List the full chemical name : "this compound." Do not use abbreviations or chemical formulas.[1]
-
Quantify the contents : For mixtures, list all components and their approximate percentages or volumes.[1][11]
-
Include generator information : Provide the name of the principal investigator, the laboratory or room number, and a contact phone number.[1]
-
Date the container : Fill in the date when the container is full and ready for disposal.[11]
Step 3: Safe Storage
-
Secure the Container : Keep the waste container tightly closed except when adding waste.[2][10]
-
Designate a Storage Area : Store the container in a cool, dry, and well-ventilated area.[4]
-
Segregate from Incompatibles : Ensure the waste is stored separately from incompatible materials, such as strong oxidizing agents.[4]
Step 4: Arranging for Disposal
-
Contact EHS/Hazardous Waste Program : Do not attempt to transport or dispose of the waste yourself. Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[1][11]
-
Schedule a Pickup : Follow your institution's specific procedures to request a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
Complete a Waste Manifest : Fill out any required paperwork provided by the EHS office. This documentation is crucial for regulatory compliance.
Disposal of Contaminated Materials
-
Contaminated Labware : Glassware or other lab materials contaminated with this compound should be packaged in a suitable container, labeled as "Hazardous Waste," and must list the contaminating chemical.[10]
-
Empty Containers : A container that held this chemical must be triple-rinsed with a suitable solvent (such as water) to be considered non-hazardous.[10] The rinsate from this process must be collected and disposed of as hazardous waste.[10] After triple-rinsing and air drying, deface the original label and the container may be disposed of as regular trash.[10]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. acs.org [acs.org]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
